Methyl 3-chloro-4-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBIMTDWIGWJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192746 | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-57-6 | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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| Record name | 3964-57-6 | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloro-4-hydroxybenzoate is a valuable chemical intermediate with applications in medicinal chemistry, particularly in the synthesis of therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical and physical properties, and a detailed experimental protocol for its preparation. All quantitative data is presented in a structured format for clarity and ease of comparison.
Chemical Properties and Identifiers
This compound is a halogenated derivative of methylparaben. Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₇ClO₃[1] |
| Molecular Weight | 186.59 g/mol [1] |
| CAS Number | 3964-57-6[1] |
| Appearance | White to off-white solid[2][3] |
| SMILES | COC(=O)C1=CC(=C(C=C1)O)Cl[1] |
| InChI | InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3[1] |
| InChIKey | ZSBIMTDWIGWJPW-UHFFFAOYSA-N[1] |
Physicochemical Data
The key physicochemical properties of this compound are presented in the following table.
| Property | Value |
| Melting Point | 108-110 °C[2] |
| Boiling Point (Predicted) | 284.9 ± 20.0 °C[2] |
| Density (Predicted) | 1.354 ± 0.06 g/cm³[3][4] |
| pKa (Predicted) | 6.89 ± 0.18[2][3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions[3][4] |
Synthesis of this compound
The most common and straightforward synthesis of this compound is through the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[2][3]
Synthesis Workflow
Caption: Fischer Esterification Workflow for the Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a reported synthesis with an 83% yield.[2][3]
Materials:
-
3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)
-
Methanol (30 mL)
-
Sulfuric acid (3 mL, 56.3 mmol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.[2][3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Partition the resulting residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).[2][3]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the final product.[2][3]
Expected Outcome: The procedure should yield approximately 0.9 g (83%) of this compound as a white solid.[2][3]
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Spectroscopic Data | Details |
| ESI-MS | m/z calculated for C₈H₇ClO₃: 186.01; measured: 187.5 (M+H)⁺[2] |
| ¹H NMR | A proton NMR spectrum in CDCl₃ has been reported.[5] |
| IR and Raman | FTIR and FT-Raman spectra have been documented.[1] |
| GC-MS | Top m/z peaks observed at 155, 157, and 186.[1] |
Applications in Drug Development
This compound serves as a key reagent in the synthesis of pharmacologically active molecules. Notably, it is utilized in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists.[2][3] These antagonists are being investigated for the treatment of hyperglycemia and diabetes.[2][3]
Logical Relationship in Drug Discovery
Caption: Role of this compound in the development of glucagon receptor antagonists.
Safety Information
Standard laboratory safety precautions should be taken when handling this compound and the reagents used in its synthesis. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. This compound | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3964-57-6 [m.chemicalbook.com]
- 3. This compound | 3964-57-6 [chemicalbook.com]
- 4. 3964-57-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of Methyl 3-chloro-4-hydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides the foundational experimental protocols for acquiring such data.
Core Spectroscopic Data
The structural and electronic properties of this compound (C₈H₇ClO₃) can be elucidated through a combination of spectroscopic methods. The following sections summarize the anticipated quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy Data (Predicted)
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring—the electron-withdrawing chloro and methoxycarbonyl groups and the electron-donating hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-5 | ~7.8 - 8.0 | d | ~8.5 |
| H-2 | ~7.6 - 7.8 | d | ~2.0 |
| H-6 | ~7.0 - 7.2 | dd | ~8.5, ~2.0 |
| -OCH₃ | ~3.9 | s | - |
| -OH | ~5.0 - 6.0 | br s | - |
Note: The chemical shift of the hydroxyl proton (-OH) can vary significantly depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) Spectroscopy Data (Predicted)
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 167 |
| C-4 | ~155 - 158 |
| C-1 | ~128 - 131 |
| C-5 | ~129 - 132 |
| C-2 | ~125 - 128 |
| C-3 | ~120 - 123 |
| C-6 | ~115 - 118 |
| -OCH₃ | ~52 - 54 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Functional Group |
| O-H stretch (phenolic) | 3200 - 3600 (broad) | Hydroxyl |
| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H |
| C-H stretch (methyl) | 2850 - 3000 | Methyl C-H |
| C=O stretch (ester) | 1680 - 1710 | Carbonyl |
| C=C stretch (aromatic) | 1450 - 1600 | Aromatic Ring |
| C-O stretch (ester) | 1200 - 1300 | Ester C-O |
| C-O stretch (phenol) | 1150 - 1250 | Phenol C-O |
| C-Cl stretch | 700 - 800 | Carbon-Chlorine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular weight of this compound is 186.59 g/mol .[1]
| m/z | Proposed Fragment | Significance |
| 186/188 | [M]⁺ | Molecular ion peak (with ³⁵Cl and ³⁷Cl isotopes)[1] |
| 155/157 | [M - OCH₃]⁺ | Loss of the methoxy group[1] |
| 127/129 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 99 | [C₅H₄OCl]⁺ | Further fragmentation of the aromatic ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Protocol
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a GC-MS system, which consists of a gas chromatograph for separation and a mass spectrometer for detection and analysis.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
-
Use a suitable temperature program for the GC oven to ensure good separation of the analyte from any impurities.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionize the molecules using a suitable method, typically Electron Ionization (EI) for GC-MS.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern serves as a molecular fingerprint.
Visualizations
The following diagrams illustrate the logical workflow and relationships in the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Relationship of spectroscopic data to structural elucidation.
References
An In-depth Technical Guide on Methyl 3-chloro-4-hydroxybenzoate: Current Knowledge and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of methylparaben. While extensive research has documented the biological activities of methylparaben and other hydroxybenzoate derivatives, publicly available data on the specific biological functions of this compound is notably limited. This technical guide synthesizes the current, albeit sparse, information available for this compound, focusing on its chemical properties and its role as a chemical intermediate. To provide a broader context for potential research and application, this paper also explores the well-documented biological activities of structurally analogous compounds, including its non-chlorinated counterpart, methylparaben, and other halogenated hydroxybenzoate derivatives. This comparative approach aims to highlight potential, yet unverified, areas of biological relevance for this compound and to underscore the need for further investigation into its pharmacological profile.
Introduction
This compound (CAS No: 3964-57-6) is a chemical compound belonging to the class of substituted benzoic acid esters.[1] Its structure is characterized by a benzene ring substituted with a methyl ester group, a hydroxyl group, and a chlorine atom. While the biological activities of many hydroxybenzoate derivatives, particularly parabens, have been extensively studied and utilized in various industries, this compound remains a comparatively under-researched molecule. This guide aims to collate the existing information on this specific compound and to extrapolate potential areas of interest based on the activities of its structural relatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| CAS Number | 3964-57-6 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Chloro-4-hydroxybenzoic acid methyl ester, Methyl 4-hydroxy-3-chlorobenzoate | [1] |
| Appearance | White solid | [2] |
| Melting Point | 108-110 °C | [2] |
Known Applications: A Chemical Intermediate
The primary documented application of this compound is as a reagent or intermediate in organic synthesis. It has been utilized in the preparation of more complex molecules with potential therapeutic applications.
Synthesis of Human Glucagon Receptor Antagonists
This compound is cited as a reagent in the preparation of alkylidene hydrazides, which are investigated as human glucagon receptor antagonists for the potential treatment of hyperglycemia and diabetes.[2]
Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
While not the direct precursor, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][5] This suggests that the 3-chloro-4-hydroxybenzoate scaffold could be a useful starting point for the development of targeted cancer therapeutics.
Synthesis Protocol
The following is a general experimental protocol for the synthesis of this compound from 3-chloro-4-hydroxybenzoic acid.
Materials
-
3-chloro-4-hydroxybenzoic acid
-
Methanol
-
Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure
-
Dissolve 3-chloro-4-hydroxybenzoic acid in methanol.
-
Add sulfuric acid to the solution.
-
Stir the reaction mixture at 60°C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under vacuum.
-
Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a white solid.[2]
Biological Activity of Structurally Related Compounds
Due to the lack of direct data on the biological activity of this compound, this section will discuss the known activities of structurally similar compounds to provide a framework for potential future research.
Methyl 4-hydroxybenzoate (Methylparaben)
Methylparaben is a widely used antimicrobial preservative in cosmetics, food, and pharmaceutical products.
-
Antimicrobial Activity: It is effective against a broad spectrum of microorganisms, particularly molds and yeasts.[6] The antimicrobial activity of parabens generally increases with the length of the alkyl chain.[7]
-
Mechanism of Action: The cytotoxic action of parabens is thought to be linked to mitochondrial failure, induced by increased membrane permeability, mitochondrial depolarization, and depletion of cellular ATP through the uncoupling of oxidative phosphorylation.[8]
-
Allergic Reactions: Methylparaben has been associated with allergic reactions, including contact dermatitis, particularly when applied to damaged skin.[8] It has also been shown to increase histamine release in rat peritoneal mast cells when combined with a protein kinase C activator.[9]
Halogenated Hydroxybenzoate Derivatives
The introduction of a halogen atom to the hydroxybenzoate structure can significantly modulate its biological activity.
-
Anti-inflammatory Activity: A study on Methyl 3-bromo-4,5-dihydroxybenzoate, a brominated analog, demonstrated significant anti-inflammatory effects in a zebrafish model of inflammatory bowel disease. This compound was found to inhibit the migration of immune cells and reduce the expression of pro-inflammatory mediators by regulating the TLR/NF-κB signaling pathway.[10][11]
Future Directions and Conclusion
The available literature on this compound primarily highlights its utility as a chemical intermediate. There is a significant gap in our understanding of its biological activities. Based on the known properties of its structural analogs, several avenues for future research can be proposed:
-
Antimicrobial Screening: A thorough evaluation of its activity against a panel of bacteria and fungi is warranted to determine if the addition of chlorine modulates the known antimicrobial effects of methylparaben.
-
Anti-inflammatory and Antioxidant Assays: Given the anti-inflammatory properties of other halogenated hydroxybenzoates, investigating the effects of this compound on inflammatory pathways and its potential as an antioxidant could be a fruitful area of research.
-
Cytotoxicity and Enzyme Inhibition Studies: As related compounds have shown cytotoxicity towards cancer cell lines and inhibitory effects on enzymes like EGFR, screening this compound for such activities could reveal novel therapeutic potentials.
References
- 1. This compound | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3964-57-6 [m.chemicalbook.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the health aspects of methyl paraben: a review of the published literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of methyl p-hydroxybenzoate (methyl paraben) on Ca2+ concentration and histamine release in rat peritoneal mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Methyl 3-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-chloro-4-hydroxybenzoate. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents solubility data for the structurally similar and widely studied compound, methylparaben (methyl 4-hydroxybenzoate), to serve as a valuable reference. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of this compound is provided to enable researchers to generate precise data.
Introduction to this compound
This compound is a chlorinated derivative of methylparaben. It belongs to the class of aromatic esters and is of interest in various fields, including pharmaceutical and chemical research, due to its potential biological activities and use as a building block in organic synthesis. Understanding its solubility in different solvents is crucial for its application in formulation development, reaction chemistry, and analytical method development.
Solubility Data of a Structurally Related Compound: Methylparaben
As a close structural analog, the solubility of methylparaben (methyl 4-hydroxybenzoate) can provide valuable insights into the expected solubility profile of this compound. The presence of a chlorine atom in the 3-position is expected to increase the lipophilicity of the molecule, which may lead to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents compared to methylparaben.
The following table summarizes the quantitative solubility of methylparaben in various solvents at 25 °C.[1][2]
| Solvent | Solubility ( g/100 g) |
| Methanol | 59 |
| Ethanol | 52 |
| Acetone | 64 |
| Propylene Glycol | 22 |
| Ether | 23 |
| Benzene | 0.7 |
| Peanut Oil | 0.5 |
| Carbon Tetrachloride | 0.1 |
| Water | 0.25 (at 25°C) |
One gram of methylparaben dissolves in 400 ml of water at 25°C or about 50 ml of water at 80°C.[3]
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[4] This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected solvent(s) of analytical grade
-
Glass vials or flasks with screw caps
-
Thermostatically controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials containing the chosen solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4][5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.[6] Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
This guide provides foundational knowledge and practical steps for researchers investigating the solubility of this compound. By utilizing the provided data for a related compound and adhering to the detailed experimental protocol, scientists can accurately determine the solubility profile of this compound, facilitating its effective use in research and development.
References
The Versatility of Methyl 3-chloro-4-hydroxybenzoate as a Synthetic Starting Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 3-chloro-4-hydroxybenzoate, a readily available substituted phenolic ester, has emerged as a valuable and versatile starting material in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a reactive hydroxyl group for etherification, a chloro substituent that influences electronic properties and provides a potential site for further functionalization, and a methyl ester group amenable to various transformations, makes it an attractive building block in medicinal chemistry and materials science. This technical guide explores the utility of this compound in the synthesis of biologically active compounds, with a focus on detailed experimental protocols and the elucidation of relevant biological pathways.
Core Synthetic Transformations
The chemical reactivity of this compound is primarily centered around the phenolic hydroxyl group and the methyl ester. These functional groups allow for a range of synthetic manipulations, including O-alkylation, ester hydrolysis, and amidation, to construct more complex molecular architectures.
O-Alkylation: A Gateway to Diverse Derivatives
A fundamental and widely employed reaction of this compound is the etherification of its phenolic hydroxyl group. This reaction is a critical step in the synthesis of numerous biologically active molecules, including inhibitors of key cellular signaling pathways.
A notable example is the synthesis of a key intermediate for the Wip1 phosphatase inhibitor, GSK2830371. The synthesis involves the O-alkylation of a related starting material, 3-chloro-4-hydroxybenzaldehyde, with cyclopropylmethyl bromide. This reaction can be adapted to this compound to furnish the corresponding ether, a crucial precursor for GSK2830371 and other analogous inhibitors.
Ester Hydrolysis and Amidation: Building the Core of Bioactive Molecules
Following O-alkylation, the methyl ester of the resulting intermediate can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using sodium hydroxide in a mixture of methanol and water. The resulting carboxylic acid is a pivotal intermediate that can be coupled with various amines to form amide bonds, a common structural motif in many pharmaceutical agents.
The synthesis of Wip1 inhibitors exemplifies this strategy. The 3-chloro-4-(cyclopropylmethoxy)benzoic acid, obtained after hydrolysis, can be activated and subsequently reacted with a specific amine-containing fragment to yield the final inhibitor.
Synthesis of a Wip1 Phosphatase Inhibitor: A Case Study
The wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a critical negative regulator of the DNA damage response pathway and is overexpressed in numerous cancers.[1][2] Small molecule inhibitors of Wip1, such as GSK2830371, have shown promise as potential anti-cancer therapeutics.[3][4] The synthesis of GSK2830371 provides an excellent case study to illustrate the utility of this compound as a starting material.
A plausible synthetic route, based on related preparations, commences with the O-alkylation of this compound with cyclopropylmethyl bromide, followed by hydrolysis of the methyl ester and subsequent amidation.
Experimental Protocols
Step 1: Synthesis of Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate (Intermediate 1)
This procedure is adapted from the O-alkylation of similar phenolic compounds.[5]
-
To a solution of methyl 3,4-dihydroxybenzoate (1.68 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetone (50 ml), a solution of cyclopropylmethyl bromide (1.35 g, 10 mmol) in acetone (50 ml) is added.[5]
-
The reaction mixture is stirred at 40 °C for 18 hours.[5]
-
The reaction mixture is then filtered, and the filtrate is evaporated under reduced pressure to yield the crude product.[5]
-
Purification by flash column chromatography provides the pure product.[5]
Step 2: Synthesis of 3-chloro-4-(cyclopropylmethoxy)benzoic acid (Intermediate 2)
This procedure is a standard ester hydrolysis.
-
To a solution of methyl 3-chloro-4-(cyclopropylmethoxy)benzoate (Intermediate 1) in a mixture of methanol and water, sodium hydroxide is added.
-
The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The mixture is then cooled, and the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to afford the desired product.
Step 3: Synthesis of GSK2830371
This step involves the coupling of the carboxylic acid (Intermediate 2) with the requisite amine fragment. This is a standard amide bond formation reaction.
-
To a solution of 3-chloro-4-(cyclopropylmethoxy)benzoic acid (Intermediate 2) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added.
-
The specific amine partner for GSK2830371 is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield GSK2830371.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Product | Typical Yield (%) |
| 1 | O-Alkylation | This compound | Cyclopropylmethyl bromide, K2CO3 | Acetone | Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate | ~18 (for a related reaction)[5] |
| 2 | Ester Hydrolysis | Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate | NaOH | Methanol/Water | 3-chloro-4-(cyclopropylmethoxy)benzoic acid | >90 (typical for this reaction) |
| 3 | Amidation | 3-chloro-4-(cyclopropylmethoxy)benzoic acid | Amine fragment, HATU, DIPEA | DMF | GSK2830371 | Variable |
Biological Activity and Signaling Pathway
GSK2830371 is a potent and selective allosteric inhibitor of Wip1 phosphatase with an IC50 of 6 nM.[3] Wip1 is a key negative regulator of the DNA damage response (DDR) pathway. In response to DNA damage, checkpoint kinases such as ATM and Chk2 are activated, leading to the phosphorylation and activation of the tumor suppressor protein p53.[1][6] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest, apoptosis, and DNA repair.
Wip1 acts as a brake on this pathway by dephosphorylating and inactivating several key proteins, including ATM, Chk2, and p53 itself.[1][6] By inhibiting Wip1, GSK2830371 prevents this dephosphorylation, leading to sustained activation of the DDR pathway. This results in increased levels of phosphorylated Chk2 and p53, ultimately promoting apoptosis in cancer cells, particularly those with wild-type p53.[4][7]
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of complex and biologically active molecules. Its inherent reactivity and substitution pattern allow for the straightforward introduction of diverse functionalities, making it a valuable tool for medicinal chemists and drug development professionals. The synthesis of the Wip1 inhibitor GSK2830371 highlights a practical application of this starting material in the development of targeted cancer therapies. The ability to leverage this simple building block to construct potent modulators of critical cellular pathways underscores its importance in modern organic synthesis and drug discovery.
References
- 1. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of Methyl 3-chloro-4-hydroxybenzoate
An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated derivative of methylparaben, a compound belonging to the paraben family. It serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the development of therapeutic agents. Its chemical structure, featuring a chlorinated phenyl ring with hydroxyl and methyl ester functional groups, imparts specific reactivity and properties that are leveraged in multi-step organic syntheses. This technical guide provides a comprehensive overview of the , its synthesis, and its application as a key building block in the preparation of human glucagon receptor antagonists, which are of significant interest in the management of type 2 diabetes.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. A summary of these properties is presented below.
Physical Properties
Quantitative physical data for this compound is summarized in Table 1. The compound is a white to off-white solid at room temperature.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇ClO₃ | [2][3] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 108-110 °C | [2] |
| Boiling Point | 284.9 ± 20.0 °C (Predicted) | [2] |
| Density | 1.354 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 6.89 ± 0.18 (Predicted) | [2] |
Solubility
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak (M+1)+ at m/z 187.5, corresponding to the calculated mass of 186.5.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the C=O stretch of the ester, and C-Cl stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A published characterization mentions the following peaks: a singlet at 3.90 ppm (3H, corresponding to the methyl ester protons), and a doublet at 7.06 ppm (1H, J = 8.8 Hz), along with other aromatic protons.[2] A complete, detailed spectrum with full assignment of all aromatic protons is not consistently available in public literature.
-
¹³C NMR: Detailed experimental ¹³C NMR data with peak assignments for this compound is not widely published. However, based on the structure, one would expect to observe signals for the methyl carbon of the ester, the carbonyl carbon, and the six aromatic carbons, with their chemical shifts influenced by the chloro, hydroxyl, and ester substituents.
-
Chemical Properties and Reactivity
Stability
The stability of this compound is an important consideration for its storage and use. Based on information for related parabens, it is expected to be stable under acidic to neutral pH conditions. However, it may undergo hydrolysis of the ester group under strongly alkaline conditions. The safety data sheet indicates that the compound is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place.[4] It is incompatible with strong oxidizing agents.[4]
Synthesis
This compound is typically synthesized via Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2]
Experimental Protocols
Synthesis of this compound
This protocol is based on a literature procedure for the esterification of 3-chloro-4-hydroxybenzoic acid.[2]
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, add concentrated sulfuric acid (3 mL, 56.3 mmol) dropwise with stirring.
-
Heat the reaction mixture to 60 °C and maintain it under reflux with stirring for 12 hours.
-
After cooling the mixture to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between a saturated aqueous solution of sodium bicarbonate and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Workflow Diagram:
Application in Drug Development: Synthesis of Glucagon Receptor Antagonists
This compound is a valuable intermediate in the synthesis of alkylidene hydrazides, which act as human glucagon receptor antagonists.[2] These antagonists are being investigated for the treatment of hyperglycemia and type 2 diabetes. The glucagon receptor signaling pathway plays a pivotal role in regulating glucose homeostasis.
Glucagon Receptor Signaling Pathway
Glucagon, a peptide hormone secreted by the pancreatic α-cells in response to low blood glucose levels, acts primarily on the liver to increase glucose production.[5][6] It binds to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR), initiating a signaling cascade.[1][7]
Key steps in the glucagon signaling pathway:
-
Glucagon Binding: Glucagon binds to the GCGR on the surface of hepatocytes.[5]
-
G-Protein Activation: This binding activates the associated heterotrimeric Gs protein.[5]
-
Adenylate Cyclase Activation: The activated Gs protein stimulates adenylate cyclase.[1]
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[5]
-
Downstream Effects: PKA phosphorylates and activates several key enzymes involved in glucose metabolism, leading to:
-
Increased Glycogenolysis: Activation of glycogen phosphorylase, which breaks down glycogen into glucose.[5]
-
Increased Gluconeogenesis: Upregulation of genes for enzymes involved in the synthesis of glucose from non-carbohydrate precursors.[6]
-
Inhibition of Glycogenesis: Inactivation of glycogen synthase, preventing glucose storage as glycogen.[5]
-
By antagonizing the glucagon receptor, the compounds synthesized from this compound can block this signaling pathway, thereby reducing hepatic glucose production and lowering blood glucose levels.
Signaling Pathway Diagram:
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in the synthesis of potential therapeutics for type 2 diabetes. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and the biological context for its application. For researchers and professionals in drug development, a thorough understanding of these characteristics is essential for the successful design and execution of synthetic routes to novel and effective glucagon receptor antagonists. Further research to obtain precise quantitative data on solubility and detailed spectral assignments will be beneficial for the broader scientific community.
References
understanding the molecular structure of Methyl 3-chloro-4-hydroxybenzoate
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of Methyl 3-chloro-4-hydroxybenzoate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Properties
This compound is a substituted aromatic compound. Its structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and a chlorine atom.
Molecular Identifiers
-
IUPAC Name: this compound[1]
-
CAS Number: 3964-57-6[1][]
-
Molecular Formula: C₈H₇ClO₃[1][]
-
InChI: InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3[1]
The molecular structure of this compound can be visualized as follows:
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 186.59 g/mol | [1][] |
| Appearance | White to off-white solid | [][4][5] |
| Melting Point | 108-110 °C | [] |
| Boiling Point (Predicted) | 284.9 ± 20.0 °C | [] |
| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [][4][5] |
| pKa (Predicted) | 6.89 ± 0.18 | [][4][5] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol, using sulfuric acid as a catalyst.[][4]
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL), add concentrated sulfuric acid (3 mL, 56.3 mmol).[][4]
-
Stir the reaction mixture at 60 °C for 12 hours.[][4]
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.[][4]
-
Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).[][4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a white solid.[][4]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Biological Significance and Applications
This compound serves as a key reagent in the synthesis of alkylidene hydrazides. These compounds have been identified as potent antagonists of the human glucagon receptor, making them valuable candidates for the treatment of hyperglycemia and type 2 diabetes.[][4]
The logical relationship of its role in the synthesis of these antagonists is as follows:
Caption: Role of this compound in drug development.
Glucagon Signaling Pathway
Glucagon is a peptide hormone that, in opposition to insulin, raises blood glucose levels. It exerts its effect by binding to the glucagon receptor, a G-protein coupled receptor (GPCR), primarily on liver cells.[1][][4][5] This binding initiates a signaling cascade that results in increased glucose production.
The simplified glucagon signaling pathway is as follows:
-
Glucagon binds to the glucagon receptor on the surface of a hepatocyte.
-
This activates a Gs protein, which in turn activates adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
cAMP acts as a second messenger and activates protein kinase A (PKA).
-
PKA then phosphorylates and activates enzymes involved in glycogenolysis (breakdown of glycogen to glucose) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).
-
The resulting glucose is released into the bloodstream, raising blood glucose levels.
Alkylidene hydrazides, synthesized from this compound, act as antagonists at the glucagon receptor, thereby inhibiting this signaling pathway and reducing glucose production.
Caption: Glucagon signaling pathway and the point of inhibition by antagonists.
Spectroscopic Data
Spectroscopic data for this compound is available through various databases. This includes:
-
Mass Spectrometry (MS): ESI-MS m/z calculated 186.5, measured 187.5 (M + 1)+.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR data is available.[]
-
Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded.[1]
-
Raman Spectroscopy: FT-Raman spectra are also available.[1]
References
An In-depth Technical Guide to Methyl 3-chloro-4-hydroxybenzoate: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chloro-4-hydroxybenzoate, a halogenated derivative of the widely recognized paraben family, has emerged from relative obscurity to become a compound of significant interest in medicinal chemistry and environmental science. While its specific discovery is not prominently documented, its chemical lineage places it within the broader historical context of chlorinated phenols and benzoates developed for their antimicrobial properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a thorough experimental protocol for its synthesis, and its evolving applications, particularly as a key intermediate in the development of novel therapeutics.
Introduction: A Historical Perspective
The precise origins of this compound are not clearly delineated in seminal publications. Its history is intrinsically linked to the exploration of chlorinated organic compounds in the late 19th and early 20th centuries. Scientists at the time were extensively investigating the effects of halogenation on the properties of aromatic compounds, leading to the development of a vast array of substances with applications as dyes, antiseptics, and preservatives.
The parent molecule, 4-hydroxybenzoic acid, and its esters (parabens) have a well-documented history as effective preservatives in the food, cosmetic, and pharmaceutical industries due to their antimicrobial properties. The introduction of a chlorine atom to the benzene ring, as seen in this compound, modifies the electronic and steric properties of the molecule, which can in turn influence its reactivity and biological activity. While early research into chlorinated phenols was extensive, the specific synthesis and characterization of this particular ester likely occurred as a part of broader investigations into the structure-activity relationships of halogenated benzoates.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Source |
| CAS Number | 3964-57-6 | [1] |
| Molecular Formula | C₈H₇ClO₃ | [2] |
| Molecular Weight | 186.59 g/mol | |
| Melting Point | 108-110 °C | |
| Boiling Point (Predicted) | 284.9 ± 20.0 °C | |
| Density (Predicted) | 1.354 ± 0.06 g/cm³ | |
| pKa (Predicted) | 6.89 ± 0.18 | |
| Appearance | White to off-white solid |
Synthesis and Experimental Protocol
The most common and straightforward synthesis of this compound is through the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established laboratory procedures for Fischer esterification.
Materials:
-
3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)
-
Methanol (30 mL)
-
Concentrated Sulfuric Acid (3 mL, 56.3 mmol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol) with stirring.
-
Heat the reaction mixture to 60 °C and maintain it under reflux with continuous stirring for 12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL) in a separatory funnel.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate it under vacuum to yield the crude product.
-
The resulting white solid is this compound. Further purification can be achieved by recrystallization if necessary.
Expected Yield: Approximately 0.9 g (83%).
Characterization: The product can be characterized by various analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Applications in Drug Discovery and Beyond
While historically the broader class of chlorinated phenols found use as pesticides and preservatives, the modern significance of this compound lies predominantly in its role as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of Glucagon Receptor Antagonists
A key application of this compound is as a starting material in the synthesis of alkylidene hydrazides. These compounds have been investigated as human glucagon receptor antagonists. Glucagon is a hormone that raises blood glucose levels, and its antagonists are of significant interest for the treatment of hyperglycemia and type 2 diabetes.
The synthesis of these antagonists often involves the conversion of the methyl ester of this compound to the corresponding hydrazide, which then serves as a scaffold for further chemical modifications.
Environmental Fate and Transformation Product of Parabens
In recent years, there has been growing attention on the environmental presence and fate of personal care products. Parabens, which are widely used as preservatives, can undergo transformation in the environment. Studies have identified this compound as a chlorinated transformation product of methylparaben. This occurs during water treatment processes that use chlorine for disinfection. The formation of such halogenated byproducts is of environmental interest due to their potential for increased persistence and toxicity compared to the parent compounds.
Conclusion
This compound, while lacking a dramatic discovery story, represents a valuable molecule at the intersection of historical chemical exploration and modern scientific advancement. Its straightforward synthesis and versatile chemical handles make it an important intermediate for medicinal chemists, particularly in the ongoing search for new treatments for metabolic diseases. Furthermore, its emergence as an environmental transformation product highlights the complex lifecycle of widely used chemicals and the importance of understanding their environmental fate. This technical guide provides a foundational resource for researchers and professionals working with this increasingly relevant compound.
References
Unlocking the Potential of Methyl 3-chloro-4-hydroxybenzoate: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Chemical Intermediate for Drug Discovery and Development
Abstract
Methyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of the paraben class of compounds, recognized for its utility as a key intermediate in organic synthesis. This technical guide delves into the potential research applications of this compound, providing a comprehensive overview of its synthesis, physicochemical properties, and prospective biological activities. Drawing on data from structurally related compounds, this document outlines potential avenues for investigation in antimicrobial, antioxidant, and enzyme inhibition studies. Detailed experimental protocols and conceptual signaling pathways are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic and functional potential of this compound and its derivatives.
Introduction
This compound (CAS No. 3964-57-6) is an aromatic ester that, while not extensively studied for its own biological activities, holds significant promise as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenol and a methyl ester, offers multiple sites for chemical modification, making it an attractive precursor for the synthesis of more complex and potentially bioactive molecules. This guide aims to consolidate the available information on this compound and to extrapolate its potential research applications based on the known properties of analogous compounds.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its application in research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 108-110 °C | [2] |
| Boiling Point (Predicted) | 284.9 ± 20.0 °C | [2] |
| Density (Predicted) | 1.354 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 6.89 ± 0.18 | [2] |
| LogP (Predicted) | 2.3 | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-chloro-4-hydroxybenzoic acid.
Experimental Protocol: Synthesis via Fischer Esterification [2]
-
Materials:
-
3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)
-
Methanol (30 mL)
-
Sulfuric acid (3 mL, 56.3 mmol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-chloro-4-hydroxybenzoic acid in methanol in a round-bottom flask.
-
Carefully add sulfuric acid to the solution.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The resulting white solid is this compound (yield: 0.9 g, 83%).
-
-
Characterization:
-
ESI-MS (m/z): Calculated: 186.5; Measured: 187.5 (M+1)⁺[2]
-
¹H NMR: Spectral data should be acquired to confirm the structure.
-
Potential Research Applications
While direct biological data for this compound is sparse, its structural similarity to other well-studied compounds allows for the formulation of several research hypotheses.
Antimicrobial and Antifungal Activity
Parabens (esters of p-hydroxybenzoic acid) are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[4] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain. The presence of a chlorine atom on the benzene ring of this compound may influence its antimicrobial properties.
Hypothesized Mechanism of Action: Like other phenolic compounds, it may disrupt microbial cell membranes, interfere with essential enzymes, or disrupt cellular transport processes.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [5][6]
-
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Table 2: Representative MIC Values for Structurally Related Compounds
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| Methylparaben | 1000 | >2000 | 500 | [7] |
| 4'-Chloroflavanone | 32 | >128 | 64 | [8] |
| Methyl 2,3-dihydroxybenzoate | - | - | - | [9] |
Note: Data for structurally related compounds are provided for comparative purposes. The actual MIC values for this compound need to be determined experimentally.
Antioxidant Activity
Phenolic compounds are known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The hydroxyl group on the benzene ring of this compound suggests it may possess antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay [10][11][12][13][14]
-
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a stock solution of this compound and the positive control in methanol.
-
Prepare a solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compound or positive control.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Enzyme Inhibition
The structural features of this compound make it a candidate for investigation as an enzyme inhibitor. For instance, many phenolic compounds are known to inhibit tyrosinase, a key enzyme in melanin biosynthesis.
Experimental Protocol: Tyrosinase Inhibition Assay [15][16][17][18]
-
Materials:
-
This compound
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare solutions of the test compound, positive control, and tyrosinase in phosphate buffer.
-
In a 96-well plate, add the tyrosinase solution and the test compound or positive control.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.
-
Table 3: Representative IC₅₀ Values for Tyrosinase Inhibition by Related Compounds
| Compound | Tyrosinase IC₅₀ (mM) | Reference |
| 4-Hydroxybenzaldehyde | 1.22 | [3] |
| Kojic Acid | 0.017 | [3] |
Note: Data for structurally related compounds are provided for comparative purposes. The actual IC₅₀ value for this compound needs to be determined experimentally.
Intermediate for Bioactive Compound Synthesis
One of the most significant applications of this compound is as a starting material for the synthesis of more complex molecules with potential therapeutic value. For example, it is a reagent in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists for the treatment of hyperglycemia and diabetes.[2] Furthermore, structurally similar 4-amino-3-chloro benzoate esters have been used to synthesize epidermal growth factor receptor (EGFR) inhibitors.[19][20]
References
- 1. This compound | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3964-57-6 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]
- 4. mdpi.com [mdpi.com]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and antifungal activity of methyl 2,3-dihydroxybenzoate from Paenibacillus elgii HOA73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. tandfonline.com [tandfonline.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. activeconceptsllc.com [activeconceptsllc.com]
- 17. asianpubs.org [asianpubs.org]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Spectroscopic and Synthetic Protocols for Methyl 3-Chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectral characteristics and synthesis of methyl 3-chloro-4-hydroxybenzoate, a key intermediate in the development of various pharmaceuticals. Included are comprehensive tables of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, a step-by-step synthesis protocol, and a discussion of its application in targeting the glucagon receptor signaling pathway, relevant to the treatment of hyperglycemia and diabetes.
Introduction
This compound is a substituted aromatic compound with significant utility in medicinal chemistry and drug development. Its structure provides a versatile scaffold for the synthesis of more complex molecules. Notably, it serves as a crucial reagent in the preparation of alkylidene hydrazides, which have been identified as potent antagonists of the human glucagon receptor.[1] Understanding the spectroscopic signature and having a reliable synthetic method for this compound are essential for researchers in the field. This application note aims to provide a comprehensive resource for the characterization and synthesis of this compound.
Spectroscopic Data Interpretation
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl ester group. The data presented below was obtained in DMSO-d₆ at 300 MHz.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 8.01 | Doublet (d) | 2.4 | Aromatic Proton |
| H-6 | 7.85 | Doublet of Doublets (dd) | 8.7, 2.4 | Aromatic Proton |
| H-5 | 7.06 | Doublet (d) | 8.8 | Aromatic Proton |
| -OCH₃ | 3.90 | Singlet (s) | - | Methyl Ester Protons |
| -OH | Variable | Broad Singlet | - | Hydroxyl Proton |
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent purity.
¹³C NMR Spectral Data (Predicted)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~165 | Ester Carbonyl |
| C-4 | ~155 | Aromatic Carbon (bearing -OH) |
| C-1 | ~132 | Aromatic Carbon (bearing -COOCH₃) |
| C-6 | ~130 | Aromatic CH |
| C-2 | ~128 | Aromatic CH |
| C-3 | ~122 | Aromatic Carbon (bearing -Cl) |
| C-5 | ~117 | Aromatic CH |
| -OCH₃ | ~52 | Methyl Ester Carbon |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from established synthetic methods and provides a reliable procedure for the laboratory-scale preparation of this compound.[1]
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (3 mL, 56.3 mmol).
-
Stir the reaction mixture at 60°C for 12 hours under a reflux condenser.
-
After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.
Expected Yield: Approximately 0.9 g (83%) of this compound as a white solid.
Application in Drug Development: Targeting the Glucagon Receptor
This compound is a valuable starting material for the synthesis of human glucagon receptor antagonists.[1] The glucagon receptor signaling pathway plays a critical role in regulating blood glucose levels, making it a key target for the development of anti-hyperglycemic drugs for the treatment of type 2 diabetes.
Caption: Glucagon Receptor Signaling Pathway and Point of Antagonist Intervention.
The diagram above illustrates the glucagon signaling cascade. Binding of glucagon to its G-protein coupled receptor (GPCR) activates adenylate cyclase, leading to the production of cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which promotes glycogenolysis and gluconeogenesis, ultimately increasing blood glucose levels. Antagonists synthesized from this compound can block this pathway at the receptor level, thereby reducing glucose production.
Experimental Workflow
The following diagram outlines the logical workflow from synthesis to characterization and final application of this compound.
References
Application Note: Infrared Spectrum Analysis of Methyl 3-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of methyl 3-chloro-4-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The characteristic vibrational frequencies of its functional groups are presented, along with a comprehensive protocol for obtaining the IR spectrum of a solid sample. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.
Introduction
This compound (C₈H₇ClO₃) is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a chlorinated phenol, a methyl ester, and a benzene ring, each contributing to a unique infrared absorption profile. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, a characteristic spectrum is generated, which serves as a molecular "fingerprint." This application note details the expected IR absorption bands for this compound and provides a standardized protocol for sample analysis.
Predicted Infrared Spectral Data
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption bands and their assignments based on established correlation tables and data from related compounds.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic, intermolecular hydrogen bonding) |
| ~3030 | Medium to Weak | Aromatic C-H stretch |
| 2960 - 2850 | Medium to Weak | Aliphatic C-H stretch (methyl group) |
| 1750 - 1735 | Strong | C=O stretch (ester) |
| 1700 - 1500 | Medium | Aromatic C=C bending |
| 1260 | Strong | Asymmetric C-O-C stretch (ester) |
| 860 - 680 | Strong | Aromatic C-H bending (out-of-plane) |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol: Acquiring the FTIR Spectrum
This protocol describes the thin solid film method for obtaining a high-quality FTIR spectrum of a solid sample like this compound.[1] This method is often preferred for its simplicity and the small amount of sample required.
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Desiccator for storing salt plates
-
Spatula
-
Small beaker or vial
-
Volatile solvent (e.g., methylene chloride or acetone)
-
Pipette or dropper
-
Protective gloves
3.2. Sample Preparation
-
Dissolving the Sample: Weigh approximately 10-50 mg of this compound and place it into a clean, dry beaker or vial. Add a few drops of a suitable volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[1]
-
Preparing the Salt Plate: Handle the salt plate with gloves to avoid moisture contamination from your hands. If necessary, clean the plate with a small amount of acetone and a lint-free wipe. Ensure the plate is dry and transparent before use.[1]
-
Creating the Thin Film: Using a pipette or dropper, apply one or two drops of the prepared solution onto the surface of the salt plate.[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the sample will remain on the plate.[1] The ideal film should appear slightly hazy but not overly crystalline.[1]
3.3. Spectral Acquisition
-
Background Spectrum: Place an empty, clean salt plate in the sample holder of the FTIR spectrometer and run a background scan. This will subtract any atmospheric or instrumental interferences from the sample spectrum.
-
Sample Spectrum: Carefully place the salt plate with the prepared thin film into the sample holder.[1]
-
Data Collection: Acquire the infrared spectrum of the sample according to the instrument's software instructions. Typically, a scan range of 4000 to 400 cm⁻¹ is used.
-
Data Analysis: Process the obtained spectrum to identify the key absorption bands and compare them with the expected values.
3.4. Troubleshooting
-
Low Intensity Peaks: If the absorption peaks are too weak, add another drop of the sample solution to the salt plate, allow the solvent to evaporate, and re-run the spectrum.[1]
-
Broad, Saturated Peaks: If the peaks are too intense and broad (i.e., "flat-bottomed"), the sample film is too thick. Clean the salt plate and prepare a new, more dilute solution to create a thinner film.[1]
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the experimental protocol and the relationship between the molecular structure and its IR spectrum.
Caption: Experimental Workflow for FTIR Analysis
Caption: Structure-Spectrum Correlation
Conclusion
The infrared spectrum of this compound provides a reliable method for its identification and characterization. The distinct absorption bands corresponding to the phenolic hydroxyl, ester carbonyl, and carbon-chlorine bonds, as well as the aromatic and aliphatic C-H vibrations, are key identifiers. The provided protocol for sample preparation and spectral acquisition offers a standardized approach for obtaining high-quality and reproducible FTIR data, which is crucial for researchers in the fields of chemical synthesis and drug development.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Methyl 3-chloro-4-hydroxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of Methyl 3-chloro-4-hydroxybenzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. While specific literature on a validated HPLC method for this exact analyte is limited, the methodology presented here is adapted from established and validated methods for structurally similar compounds, such as methylparaben and its derivatives.[1][2][3]
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other complex organic molecules.[4] Accurate and reliable quantification of this compound is crucial for quality control during synthesis, formulation, and in research settings. This application note details a robust RP-HPLC method suitable for the determination of this compound in various sample matrices.
Chromatographic Conditions
A standard HPLC system equipped with a UV detector is appropriate for this analysis. The following chromatographic conditions are recommended based on methods for analogous compounds.[1][2]
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Water (55:45, v/v), pH adjusted to 4.8 with 0.1 N HCl[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1][2] |
| Detection Wavelength | 254 nm[1][2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
3.1. Reagents and Standards
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (HCl), 0.1 N
-
This compound reference standard
3.2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing methanol and water in a 55:45 (v/v) ratio.
-
Adjust the pH of the aqueous component to 4.8 using 0.1 N HCl before mixing with the organic solvent.
-
Degas the final mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
3.3. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions at different concentrations (e.g., 10, 25, 50, 75, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
3.4. Sample Preparation The sample preparation procedure will vary depending on the matrix.
-
For pure substance or drug formulations: A simple dissolution in methanol, followed by filtration through a 0.45 µm syringe filter, is generally sufficient.[2]
-
For complex matrices (e.g., biological fluids, environmental samples): A suitable liquid-liquid or solid-phase extraction method may be required to isolate the analyte and remove interfering substances.
3.5. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of the average peak area versus the concentration of the standard solutions.
-
Sample Analysis: Inject 20 µL of the prepared sample solution in triplicate and record the peak area.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its average peak area from the calibration curve.
Visualization of Experimental Workflow and Method Parameters
The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method parameters.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of HPLC method parameters.
References
Application Notes and Protocols: Methyl 3-chloro-4-hydroxybenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-4-hydroxybenzoate is a versatile bifunctional aromatic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a chlorinated phenyl ring with hydroxyl and methyl ester functionalities, allows for a variety of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of the chloro, hydroxyl, and ester groups at specific positions on the benzene ring offers opportunities for selective modifications, including etherification, esterification, amidation, and electrophilic aromatic substitution, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in two key synthetic applications: the preparation of alkylidene hydrazides, which are known to exhibit biological activities such as human glucagon receptor antagonism, and as a potential precursor for the synthesis of substituted benzoxazinones, a class of heterocyclic compounds with a broad range of pharmacological properties.
Application 1: Synthesis of Alkylidene Hydrazides
This compound is a key starting material for the synthesis of alkylidene hydrazides. This class of compounds is of significant interest in medicinal chemistry, with some derivatives acting as human glucagon receptor antagonists, potentially useful for the treatment of hyperglycemia and diabetes. The synthetic route involves a three-step sequence: O-alkylation of the phenolic hydroxyl group, conversion of the methyl ester to a hydrazide, and subsequent condensation with an aldehyde or ketone.
Experimental Workflow: Synthesis of Alkylidene Hydrazides
Caption: Synthetic workflow for the preparation of alkylidene hydrazides.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(benzyloxy)-3-chlorobenzoate
This protocol describes the protection of the phenolic hydroxyl group via Williamson ether synthesis.
-
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1 g of starting material) | Moles (mmol) |
| This compound | 186.59 | 1.0 g | 5.36 |
| Benzyl chloride | 126.58 | 0.75 mL (1.2 eq) | 6.43 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.48 g (2.0 eq) | 10.72 |
| Acetone (anhydrous) | 58.08 | 20 mL | - |
-
Procedure:
-
To a stirred solution of this compound (1.0 g, 5.36 mmol) in anhydrous acetone (20 mL) in a round-bottom flask, add potassium carbonate (1.48 g, 10.72 mmol).
-
Add benzyl chloride (0.75 mL, 6.43 mmol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford Methyl 4-(benzyloxy)-3-chlorobenzoate as a white solid.
-
-
Expected Yield: ~90%
-
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, 1H), 7.80 (dd, 1H), 7.45-7.30 (m, 5H), 7.00 (d, 1H), 5.20 (s, 2H), 3.90 (s, 3H).
-
MS (ESI): m/z 277.0 [M+H]⁺.
-
Step 2: Synthesis of 4-(Benzyloxy)-3-chlorobenzohydrazide
This protocol describes the conversion of the methyl ester to the corresponding hydrazide.
-
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1 g of starting material) | Moles (mmol) |
| Methyl 4-(benzyloxy)-3-chlorobenzoate | 276.71 | 1.0 g | 3.61 |
| Hydrazine hydrate (80%) | 50.06 | 0.45 mL (3.0 eq) | 10.83 |
| Ethanol | 46.07 | 15 mL | - |
-
Procedure:
-
Dissolve Methyl 4-(benzyloxy)-3-chlorobenzoate (1.0 g, 3.61 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.45 mL, 10.83 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-(Benzyloxy)-3-chlorobenzohydrazide.[1]
-
-
Expected Yield: >90%
-
Characterization Data (from literature for similar compounds):
-
Appearance: White solid.
-
MS (ESI): m/z 277.1 [M+H]⁺.
-
Step 3: Synthesis of Alkylidene Hydrazide Derivative (General Procedure)
This protocol outlines the final condensation step to form the target alkylidene hydrazide.
-
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1 g of starting material) | Moles (mmol) |
| 4-(Benzyloxy)-3-chlorobenzohydrazide | 276.72 | 1.0 g | 3.61 |
| Aldehyde/Ketone (e.g., Benzaldehyde) | 106.12 | 0.38 mL (1.0 eq) | 3.61 |
| Ethanol | 46.07 | 20 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops (catalytic) | - |
-
Procedure:
-
Suspend 4-(Benzyloxy)-3-chlorobenzohydrazide (1.0 g, 3.61 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1.0 eq., e.g., benzaldehyde, 0.38 mL, 3.61 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-4 hours. The formation of a precipitate indicates product formation.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure alkylidene hydrazide.
-
-
Expected Yield: Variable, typically high.
Application 2: Potential Precursor for the Synthesis of Substituted Benzoxazinones
This compound can be considered a potential starting material for the synthesis of substituted 4H-3,1-benzoxazin-4-ones. These heterocyclic scaffolds are present in numerous biologically active compounds and are valuable targets in drug discovery. A plausible synthetic strategy would involve the introduction of an amino group ortho to the carboxylate, followed by cyclization.
Logical Relationship: Proposed Synthesis of a Benzoxazinone Derivative
Caption: Proposed synthetic pathway to a substituted benzoxazinone.
Conceptual Protocol Outline
The following outlines a conceptual multi-step synthesis. Detailed experimental conditions would require further optimization.
-
Nitration: Regioselective nitration of this compound at the 5-position can be achieved using standard nitrating agents (e.g., HNO₃/H₂SO₄) at low temperatures. The directing effects of the hydroxyl and ester groups would favor substitution at this position.
-
Reduction: The nitro group of the resulting Methyl 3-chloro-4-hydroxy-5-nitrobenzoate can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).
-
N-Acylation: The amino group of Methyl 5-amino-3-chloro-4-hydroxybenzoate can be acylated with an appropriate acyl chloride or anhydride in the presence of a base to yield the corresponding N-acyl intermediate.
-
Cyclization: The N-acyl intermediate can undergo intramolecular cyclization to form the benzoxazinone ring. This can often be achieved by heating in a high-boiling solvent or by using a dehydrating agent.
This proposed pathway highlights the potential of this compound as a versatile starting material for the construction of more complex heterocyclic systems, demonstrating its value in exploratory and medicinal chemistry research. Further investigation and experimental validation are necessary to establish a robust protocol for this transformation.
References
Application Notes: Methyl 3-chloro-4-hydroxybenzoate as a Versatile Building Block in Medicinal Chemistry
Introduction
Methyl 3-chloro-4-hydroxybenzoate is a readily available and versatile building block for the synthesis of a wide range of biologically active molecules. Its substituted phenyl ring, featuring a halogen, a hydroxyl group, and a methyl ester, provides multiple reaction sites for chemical modification. This allows for the construction of diverse molecular scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors and antidiabetic agents. The electron-withdrawing chloro group ortho to the hydroxyl moiety can enhance the acidity of the phenol, influencing its reactivity and potential for hydrogen bonding interactions with biological targets.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The scaffold of this compound is amenable to the synthesis of compounds targeting various kinases, such as Epidermal Growth Factor Receptor (EGFR) and c-Met. The general synthetic strategy involves modification at the hydroxyl and methyl ester functionalities to introduce pharmacophoric features necessary for kinase inhibition.
A plausible synthetic route, inspired by the synthesis of related 4-amino-3-chloro benzoate ester derivatives, commences with the O-alkylation of the phenolic hydroxyl group. This is followed by hydrazinolysis of the methyl ester to form a key hydrazide intermediate. This intermediate can then be reacted with various electrophiles to generate a library of diverse compounds.
Illustrative Synthetic Scheme for Kinase Inhibitors
A proposed synthetic pathway for generating a library of potential kinase inhibitors from this compound is outlined below. This workflow allows for the introduction of various substituents (R1 and R2) to explore the structure-activity relationship (SAR).
Caption: Synthetic workflow for generating diverse kinase inhibitor candidates.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-chloro-4-(prop-2-yn-1-yloxy)benzoate (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 3-Chloro-4-(prop-2-yn-1-yloxy)benzohydrazide (Intermediate 2)
-
Dissolve methyl 3-chloro-4-(prop-2-yn-1-yloxy)benzoate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the solid product, which can be collected by filtration and dried.
Protocol 3: Synthesis of N'-substituted-3-chloro-4-(prop-2-yn-1-yloxy)benzohydrazide Derivatives (Final Products)
-
To a solution of 3-chloro-4-(prop-2-yn-1-yloxy)benzohydrazide (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired aldehyde or isothiocyanate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid if reacting with an aldehyde.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture, and the resulting precipitate can be collected by filtration, washed with a cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Quantitative Data
The following table presents hypothetical, yet realistic, biological data for a series of synthesized compounds based on the inhibitory activities of structurally related kinase inhibitors. This data is for illustrative purposes to guide SAR studies.
| Compound ID | R1-substituent | R2-substituent (from Aldehyde/Isothiocyanate) | Target Kinase | IC50 (nM) |
| EX-1 | Propargyl | 4-Fluorophenyl (from aldehyde) | EGFR | 50 |
| EX-2 | Propargyl | 3-Trifluoromethylphenyl (from aldehyde) | EGFR | 25 |
| EX-3 | Propargyl | Phenyl (from isothiocyanate) | c-Met | 80 |
| EX-4 | Propargyl | 4-Chlorophenyl (from isothiocyanate) | c-Met | 45 |
| EX-5 | Ethyl | 4-Fluorophenyl (from aldehyde) | EGFR | 120 |
| EX-6 | Ethyl | 3-Trifluoromethylphenyl (from aldehyde) | EGFR | 90 |
Disclaimer: The data presented in this table is illustrative and intended to represent the type of quantitative data that would be generated in a drug discovery campaign.
Signaling Pathway Modulation
The synthesized compounds are designed to target receptor tyrosine kinases like EGFR. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and migration. The synthesized inhibitors are proposed to bind to the ATP-binding site of the kinase domain, preventing phosphorylation and thereby inhibiting the downstream signaling.
Caption: Inhibition of the EGFR signaling pathway by synthesized compounds.
Application in the Synthesis of Antidiabetic Agents
This compound also serves as a potential starting material for the synthesis of glucagon receptor antagonists. The presence of an electron-withdrawing group (chloro) ortho to the phenolic hydroxyl group is a key feature in some classes of these antagonists. The synthesis would likely involve the conversion of the methyl ester to an amide, followed by further functionalization to build the pharmacophore required for potent antagonism of the glucagon receptor.
Illustrative Data for Glucagon Receptor Antagonists
The following table provides hypothetical biological data for a series of compounds designed as glucagon receptor antagonists, based on the activity of known antagonists.
| Compound ID | Amide Moiety | Glucagon Receptor Binding IC50 (nM) | Glucagon-stimulated cAMP Inhibition IC50 (nM) |
| GRA-1 | N-propyl amide | 150 | 250 |
| GRA-2 | N-(4-fluorobenzyl) amide | 80 | 120 |
| GRA-3 | N-(biphenyl-4-yl) amide | 35 | 60 |
| GRA-4 | N-(4'-(trifluoromethyl)biphenyl-4-yl) amide | 15 | 25 |
Disclaimer: The data presented in this table is illustrative and intended to represent the type of quantitative data that would be generated in a drug discovery campaign.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its chemical handles allow for the straightforward synthesis of diverse compound libraries targeting important therapeutic targets such as protein kinases and the glucagon receptor. The protocols and data presented herein provide a framework for researchers and drug development professionals to utilize this building block in their discovery programs. Further exploration of the synthetic possibilities offered by this scaffold is warranted to uncover novel therapeutic agents.
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from Methyl 3-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive derivatives from the versatile starting material, Methyl 3-chloro-4-hydroxybenzoate. This document outlines the synthesis of a potent Aurora B/C kinase inhibitor, GSK1070916, and a general method for the preparation of O-alkylated derivatives via the Williamson ether synthesis, which can serve as precursors for a variety of pharmacologically active compounds. The protocols are intended for use by qualified researchers in a laboratory setting.
Introduction
This compound is a readily available aromatic compound that serves as a valuable scaffold for the synthesis of a diverse range of derivatives with potential therapeutic applications. Its phenolic hydroxyl group can be readily modified, most commonly through O-alkylation, to introduce various side chains that can interact with biological targets. This document details the synthesis of derivatives targeting key proteins in cell cycle regulation and highlights the potential for creating libraries of compounds for drug discovery.
Application 1: Synthesis of GSK1070916, a Potent Aurora B/C Kinase Inhibitor
GSK1070916 is a highly potent and selective ATP-competitive inhibitor of Aurora B and Aurora C kinases, which are crucial for the proper execution of mitosis.[1][2] Overexpression of these kinases is observed in numerous cancers, making them attractive targets for cancer therapy.[3] The inhibition of Aurora B leads to defects in chromosome alignment and segregation, ultimately resulting in apoptosis in cancer cells.[3][4] GSK1070916 has demonstrated potent antiproliferative activity in various cancer cell lines and antitumor effects in human tumor xenograft models.[4]
Experimental Protocol: Synthesis of an Intermediate for GSK1070916
While the full synthetic route to GSK1070916 from this compound is complex and proprietary, a key step involves the O-alkylation of the phenolic hydroxyl group. The following protocol describes the synthesis of a key intermediate, Methyl 3-chloro-4-(2-(dimethylamino)ethoxy)benzoate, which incorporates a crucial side chain for the biological activity of GSK1070916.
Reaction Scheme:
Materials:
-
This compound
-
2-chloro-N,N-dimethylethanamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 3-chloro-4-(2-(dimethylamino)ethoxy)benzoate.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| This compound | C₈H₇ClO₃ | 186.59 | - | White solid |
| Methyl 3-chloro-4-(2-(dimethylamino)ethoxy)benzoate | C₁₂H₁₆ClNO₃ | 257.71 | 75-85 | Pale yellow oil |
Biological Activity of GSK1070916
GSK1070916 exhibits potent and selective inhibition of Aurora B and C kinases.[1]
| Target | Kᵢ* (nM) |
| Aurora B | 0.38 ± 0.29 |
| Aurora C | 1.5 ± 0.4 |
| Aurora A | 490 ± 60 |
Kᵢ values represent the inhibitory constant.
The compound also shows significant antiproliferative effects in various cancer cell lines.
| Cell Line | Cancer Type | EC₅₀ (nM) |
| A549 | Lung Cancer | 7 |
| Colo205 | Colon Cancer | - |
| HL-60 | Leukemia | - |
EC₅₀ values represent the half-maximal effective concentration.
Signaling Pathway
Application 2: General Protocol for O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[5] This reaction is particularly useful for modifying the phenolic hydroxyl group of this compound to generate a library of derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes at room temperature. (Alternatively, potassium carbonate (2.0 eq) in acetone can be used at reflux).
-
Alkylation: Add the desired alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) for 4-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired O-alkylated derivative.
Expected Data for a Representative Derivative: Methyl 3-chloro-4-ethoxybenzoate
| Property | Data |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
| Yield | 80-95% |
| Physical State | White solid |
| ¹H NMR (CDCl₃, ppm) | δ 7.95 (d, J = 2.1 Hz, 1H), 7.82 (dd, J = 8.6, 2.1 Hz, 1H), 6.95 (d, J = 8.6 Hz, 1H), 4.15 (q, J = 7.0 Hz, 2H), 3.89 (s, 3H), 1.48 (t, J = 7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 166.2, 158.0, 131.8, 130.1, 123.5, 115.9, 112.0, 64.8, 52.3, 14.7 |
| IR (KBr, cm⁻¹) | 2980, 1720, 1605, 1500, 1250, 1100, 810 |
| MS (ESI) | m/z 215.0 [M+H]⁺ |
Workflow Diagram
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Thionyl chloride is corrosive and toxic. Handle in a fume hood.[6]
-
Dimethylformamide (DMF) is a skin and respiratory irritant.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel compounds targeting critical biological pathways, such as the cell cycle, and to generate libraries for the discovery of new therapeutic agents. Careful execution of these protocols and thorough characterization of the resulting products will be essential for successful research and development in this area.
References
- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the O-Alkylation of Methyl 3-chloro-4-hydroxybenzoate with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The O-alkylation of phenols is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction of methyl 3-chloro-4-hydroxybenzoate with alkyl halides, a classic example of the Williamson ether synthesis, provides a versatile route to a variety of substituted aromatic ethers. These products serve as valuable intermediates in the development of new chemical entities. This document provides detailed application notes and experimental protocols for this important transformation.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group of this compound is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the corresponding ether.
Key Reaction Parameters
Successful O-alkylation of this compound is dependent on several key parameters:
-
Choice of Base: A variety of bases can be employed, with the selection often depending on the acidity of the phenol and the desired reaction conditions. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃, Cs₂CO₃), and hydrides (e.g., NaH). For the relatively acidic phenolic proton of this compound, weaker bases like potassium carbonate are often sufficient.
-
Alkyl Halide: The nature of the alkyl halide significantly influences the reaction rate and outcome. Primary alkyl halides are ideal for the SN2 reaction. Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination. The reactivity of the halide follows the order I > Br > Cl.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are commonly used as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.
-
Catalyst: In biphasic systems, phase-transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) can be employed to facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide resides.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates. Microwave irradiation can also be utilized to accelerate the reaction.
Data Presentation
The following table summarizes representative quantitative data for the O-alkylation of phenolic compounds with various alkyl halides, providing an indication of expected yields and reaction conditions. It is important to note that the specific substrate in some of these examples is not this compound, but a structurally similar phenol, which provides a useful benchmark for reaction planning.
| Phenolic Substrate | Alkyl Halide | Base | Solvent | Catalyst | Temp. (°C) | Time | Yield (%) |
| 3-Hydroxychromone | Benzyl chloride | Na₂CO₃ | Water | TBAB | MW | 15 sec | 91 |
| 3-Hydroxy-4-methoxybenzaldehyde | 4-Bromobenzyl bromide | KOH | DMSO | - | 80 | 1 h | 93.4 |
| 4-Methylphenol | Chloroacetic acid | NaOH | Water | - | 90-100 | 30-40 min | High |
| 2,5-Dihydroxybenzaldehyde | Methyl iodide | K₂CO₃ | Acetone | - | Reflux | >24 h | 56 |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using Potassium Carbonate in DMF
This protocol is a general and widely applicable method for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To the stirring suspension, add the alkyl halide (1.1 - 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure O-alkylated product.
Protocol 2: Phase-Transfer Catalyzed O-Alkylation in an Aqueous Medium under Microwave Irradiation
This protocol offers a more environmentally friendly and rapid approach using water as a solvent and microwave heating.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride)
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a microwave-safe vessel, mix this compound (1.0 eq), sodium carbonate (1.0 eq), and tetrabutylammonium bromide (0.1 - 1.0 eq).
-
Add the alkyl halide (1.1 eq) and water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 600 W, monitoring temperature) for a short duration (e.g., 15-60 seconds), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent like methanol to obtain the pure product.
Mandatory Visualization
The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound with an alkyl halide.
Caption: General workflow of the Williamson ether synthesis for O-alkylation.
Synthesis of Methyl 3-chloro-4-hydroxybenzoate: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Methyl 3-chloro-4-hydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented: the direct esterification of 3-chloro-4-hydroxybenzoic acid and the ortho-chlorination of methyl 4-hydroxybenzoate. These protocols are intended to offer flexibility in starting material selection and scalability for research and development purposes.
Key Synthetic Routes
Two robust and reproducible methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Method A: Esterification of 3-chloro-4-hydroxybenzoic acid
This method involves the Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol, catalyzed by a strong acid. It is a straightforward and high-yielding approach when the chlorinated benzoic acid is readily available.
Method B: Chlorination of Methyl 4-hydroxybenzoate
This protocol describes the selective ortho-chlorination of the more common starting material, methyl 4-hydroxybenzoate, using sulfuryl chloride. This method is advantageous when 3-chloro-4-hydroxybenzoic acid is not easily accessible.
Quantitative Data Summary
The following table summarizes the key quantitative data for both synthetic protocols, allowing for a direct comparison of the two methods.
| Parameter | Method A: Esterification | Method B: Chlorination |
| Starting Material | 3-chloro-4-hydroxybenzoic acid | Methyl 4-hydroxybenzoate |
| Key Reagents | Methanol, Sulfuric acid | Sulfuryl chloride, Dichloromethane |
| Reaction Temperature | 60 °C | 0 °C to Room Temperature |
| Reaction Time | 12 hours | 4 hours |
| Product Yield | High | Good to High |
| Purification Method | Liquid-liquid extraction, Recrystallization | Column chromatography |
| Product Form | White to off-white solid | White to off-white solid |
| Melting Point | 108-110 °C | 108-110 °C |
Experimental Protocols
Safety Precautions: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care. Please refer to the Safety Data Sheets (SDS) for each chemical before use.
Method A: Synthesis of this compound via Esterification
This protocol details the synthesis of this compound from 3-chloro-4-hydroxybenzoic acid and methanol.
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (0.3 mL).
-
The reaction mixture is then heated to 60 °C and stirred for 12 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is redissolved in ethyl acetate (50 mL) and transferred to a separatory funnel.
-
The organic layer is washed with a saturated sodium bicarbonate solution (3 x 30 mL) to neutralize any unreacted acid.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound as a white to off-white solid.
Method B: Synthesis of this compound via Chlorination
This protocol outlines the synthesis of this compound by the chlorination of methyl 4-hydroxybenzoate.
Materials:
-
Methyl 4-hydroxybenzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.52 g, 10 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (0.81 mL, 10 mmol) dropwise to the stirred solution over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
-
The reaction mixture is then concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient, to afford pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two synthetic pathways described in this application note.
Caption: Synthetic pathways for this compound.
Application Notes and Protocols for the Quantitative Analysis of Methyl 3-chloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl 3-chloro-4-hydroxybenzoate, a compound of interest in various chemical and pharmaceutical research fields. The following sections outline protocols for two common and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a reliable and widely used technique for the quantification of phenolic compounds like this compound. It offers excellent accuracy and precision, making it suitable for quality control and formulation analysis. The method described is a reverse-phase HPLC approach.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | 5 - 10 minutes |
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Phosphoric acid, analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous phase (water with 0.1% formic acid) and an organic solvent (methanol or acetonitrile). A common starting point is a 60:40 (v/v) mixture of methanol and water with 0.1% formic acid.
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (or controlled at 25 °C)
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for benzoates)
-
Run Time: Approximately 10-15 minutes
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation:
-
For drug formulations, dissolve the sample in methanol to achieve a concentration within the calibration range.
-
For biological matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, a derivatization step is often required to improve volatility and chromatographic performance.
Quantitative Data Summary
| Parameter | Typical Performance (with Derivatization) |
| Linearity Range | 0.01 - 20 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.015 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | 10 - 20 minutes |
Experimental Protocol: GC-MS Analysis
1. Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate (GC grade)
-
This compound reference standard
-
Autosampler vials with inserts
-
Heating block or oven
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the derivatized analyte. A full scan can be used for initial identification.
3. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock and working solutions in ethyl acetate. For samples in aqueous matrices, perform a liquid-liquid extraction with ethyl acetate or use SPE. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract/standard in 100 µL of ethyl acetate.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Analysis and Quantification:
-
Inject the derivatized standard solutions to generate a calibration curve using the peak areas of the selected ions.
-
Inject the derivatized sample solutions.
-
Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended for improved accuracy.
GC-MS with Derivatization Workflow
Caption: Workflow for GC-MS quantification with derivatization.
Application of Methyl 3-chloro-4-hydroxybenzoate in the Development of Glucagon Receptor Antagonists
Introduction:
Glucagon, a peptide hormone, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, elevated glucagon levels contribute to hyperglycemia. Consequently, the development of glucagon receptor antagonists is a promising therapeutic strategy for managing this condition. Methyl 3-chloro-4-hydroxybenzoate serves as a valuable starting material in the synthesis of a class of potent non-peptide glucagon receptor antagonists known as alkylidene hydrazides. The presence of the chloro and hydroxy substituents on the benzoate ring is crucial for the antagonist's binding affinity to the glucagon receptor. Specifically, the electron-withdrawing chloro group ortho to the para-hydroxy group enhances the hydrogen-bonding capability of the hydroxyl group with the receptor, thereby increasing the antagonist's potency.
Glucagon Receptor Signaling Pathway
The glucagon receptor is a G protein-coupled receptor (GPCR). Upon binding of glucagon, the receptor activates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to the release of glucose from the liver. Glucagon receptor antagonists competitively block the binding of glucagon to its receptor, thereby inhibiting this signaling pathway and reducing hepatic glucose output.
Caption: Glucagon receptor signaling pathway and its inhibition by an antagonist.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel glucagon receptor antagonists involves a multi-step process that begins with chemical synthesis, followed by a series of in vitro and in vivo evaluations to determine their potency, selectivity, and efficacy.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-chloro-4-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-chloro-4-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer-Speier esterification of 3-chloro-4-hydroxybenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid. This reaction is typically performed under reflux to drive the equilibrium towards the product.
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The main impurities include:
-
Unreacted Starting Material: 3-chloro-4-hydroxybenzoic acid.
-
O-methylated Side-Product: Methyl 3-chloro-4-methoxybenzoate.
-
Residual Solvents: Methanol and any solvents used during workup, such as ethyl acetate.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method. The starting material, being a carboxylic acid, is more polar and will have a lower Rf value compared to the less polar ester product. A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What is a typical yield for this synthesis?
A4: With proper optimization and driving the reaction towards completion, yields for the Fischer esterification of 3-chloro-4-hydroxybenzoic acid are generally good, often exceeding 80%.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes:
-
Incomplete Reaction: The Fischer esterification is a reversible reaction.
-
Loss of Product During Workup: The product may be lost during extraction or purification steps.
-
Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to poor conversion.
Solutions:
-
Drive the Equilibrium: Use a large excess of methanol to shift the equilibrium towards the formation of the ester. Removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also increase the yield.
-
Optimize Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 4-12 hours) to reach completion. Monitor the reaction by TLC to determine the optimal time.
-
Efficient Extraction: During the workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent like ethyl acetate multiple times to minimize the loss of the product.
-
Careful Neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly and check the pH to avoid hydrolysis of the ester product back to the carboxylic acid.
Problem 2: Presence of Impurities in the Final Product
Symptom: Appearance of extra peaks in HPLC or additional signals in NMR spectra.
Common Impurities and Their Identification:
-
Unreacted 3-chloro-4-hydroxybenzoic acid:
-
HPLC: Will have a shorter retention time than the product due to its higher polarity.
-
¹H NMR: The carboxylic acid proton will appear as a broad singlet at a high chemical shift (typically >10 ppm), which will be absent in the pure product. The aromatic protons will have slightly different chemical shifts compared to the ester.
-
-
Methyl 3-chloro-4-methoxybenzoate (O-methylation side-product):
-
HPLC: Will have a longer retention time than the product due to its lower polarity.
-
¹H NMR: A new singlet corresponding to the methoxy group protons will appear around 3.9-4.0 ppm, in addition to the ester methyl singlet. The phenolic hydroxyl proton signal will be absent.
-
Solutions for Purification:
-
Removal of Unreacted Starting Material:
-
Base Wash: During the workup, a thorough wash of the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will extract the acidic starting material into the aqueous layer.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can effectively remove the more polar starting material.
-
-
Removal of O-methylated Side-Product:
-
Column Chromatography: This impurity is very close in polarity to the desired product, making separation by simple extraction difficult. Careful column chromatography on silica gel using a shallow gradient of ethyl acetate in hexane is the most effective method for separation.
-
Data on Common Impurities
| Impurity | Source | Typical Amount | Analytical Detection |
| 3-chloro-4-hydroxybenzoic acid | Unreacted starting material | 1-10% (before purification) | HPLC (earlier retention time), ¹H NMR (broad peak >10 ppm) |
| Methyl 3-chloro-4-methoxybenzoate | Side-reaction (O-methylation) | <1-5% (depending on conditions) | HPLC (later retention time), ¹H NMR (additional methoxy singlet) |
| Residual Methanol | Reaction solvent | Variable | ¹H NMR (singlet around 3.49 ppm), GC-MS |
| Residual Ethyl Acetate | Extraction solvent | Variable | ¹H NMR (quartet ~4.12 ppm, triplet ~1.26 ppm), GC-MS |
Experimental Protocols
Synthesis of this compound
-
To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL), slowly add concentrated sulfuric acid (0.5 mL).
-
Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid and catalyst, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography if necessary.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 80% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Synthesis workflow for this compound showing the formation of common impurities.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Purification of Methyl 3-chloro-4-hydroxybenzoate by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of Methyl 3-chloro-4-hydroxybenzoate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] For this compound, the process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[3]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should:
-
Dissolve this compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.[2]
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Either dissolve impurities well at all temperatures or not at all.
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Be chemically inert to the compound.[1]
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Have a relatively low boiling point for easy removal from the purified crystals.[4]
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A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For an ester like this compound, solvents like ethyl acetate or acetone could be good starting points.[5] Given the polar phenolic group, polar solvents like ethanol or methanol, often in combination with water, are also strong candidates.[5]
Q3: What are some common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 3-chloro-4-hydroxybenzoic acid, residual catalysts, and by-products from the synthesis. The nature of impurities will depend on the synthetic route used.
Q4: What does "oiling out" mean, and how can I prevent it?
"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or separates as an oil during cooling. This is undesirable as impurities can be trapped within the oil. To prevent this, you can:
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Add more solvent to the hot solution.[6]
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Use a solvent with a lower boiling point.
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Ensure the solution cools slowly to encourage crystal nucleation rather than liquid-liquid phase separation.[6]
Q5: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form, the solution may be supersaturated. You can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[6]
-
Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.[7]
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Cooling: Further cool the solution in an ice bath to decrease the solubility.[4]
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Concentration: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | 1. Too much solvent was used.[6] 2. The cooling process was too short or not cold enough. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by evaporating some of the solvent and re-cooling.[6] 2. Allow the flask to cool for a longer period or use an ice-salt bath for lower temperatures. 3. Re-evaluate the solvent choice. A less polar solvent or a mixed solvent system might be necessary. |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is ~107-110°C). 2. The solution is too concentrated. 3. Rapid cooling.[6] | 1. Choose a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[6] 3. Insulate the flask to ensure a slow cooling rate. |
| Crystals are Colored | 1. Colored impurities are present in the crude sample. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
| Crystals Form Too Quickly | 1. The solution is too supersaturated. 2. The solution was cooled too rapidly. | 1. Reheat the solution and add a small amount of additional solvent to reduce the saturation level.[6] 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Impure Product (checked by melting point) | 1. Impurities were trapped in the crystal lattice due to rapid crystallization.[6] 2. The crystals were not washed properly. 3. The mother liquor was not completely removed. | 1. Repeat the recrystallization process, ensuring slow cooling. 2. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. 3. Ensure efficient filtration by using a vacuum filter and pressing the crystals dry. |
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information based on the behavior of structurally similar compounds like methylparaben.[8] Experimental determination is recommended for precise solvent selection.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Very Low | Low to Moderate |
| Methanol | High | Low to Moderate | High |
| Ethanol | High | Low | High |
| Acetone | Medium | Moderate | Very High |
| Ethyl Acetate | Medium | Moderate | Very High |
| Toluene | Low | Very Low | Moderate |
| Hexane | Low | Insoluble | Very Low |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is a general guideline and may require optimization.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate).
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Mixed Solvent Recrystallization (e.g., Methanol/Water)
-
Dissolution:
-
Dissolve the crude solid in a minimum amount of the "good" solvent (e.g., hot methanol) in an Erlenmeyer flask.
-
-
Inducing Precipitation:
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes slightly turbid (cloudy).
-
If too much precipitate forms, add a few drops of the hot "good" solvent to redissolve it.
-
-
Crystallization, Isolation, and Drying:
-
Follow steps 3-5 from Protocol 1. For washing, use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: A decision-making workflow for troubleshooting common recrystallization problems.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. mt.com [mt.com]
- 4. youtube.com [youtube.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iscientific.org [iscientific.org]
- 8. Crystal engineering of pharmaceutical Co-crystals: application of methyl paraben as molecular hook - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for Methyl 3-chloro-4-hydroxybenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-chloro-4-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported and reliable method is the Fischer esterification of 3-chloro-4-hydroxybenzoic acid using methanol as both the solvent and reactant, with a strong acid catalyst such as sulfuric acid.[1] This method is straightforward and generally provides good yields.
Q2: What are the typical reaction conditions for the esterification of 3-chloro-4-hydroxybenzoic acid?
A2: Typical reaction conditions involve dissolving 3-chloro-4-hydroxybenzoic acid in an excess of methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture. A specific example includes stirring the reaction mixture at 60°C for 12 hours.[1] Another general procedure for a similar compound involves refluxing for 8 hours.[2]
Q3: What is the expected yield for this synthesis?
A3: Under optimized conditions, a yield of approximately 83% can be expected for the synthesis of this compound from 3-chloro-4-hydroxybenzoic acid and methanol.[1]
Q4: How can I purify the final product?
A4: A standard purification protocol involves cooling the reaction mixture, removing the excess methanol under vacuum, and then performing a liquid-liquid extraction. The residue is typically partitioned between a saturated sodium bicarbonate solution and an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the final product.[1]
Q5: Are there any common side reactions to be aware of?
A5: Yes, a potential side reaction during the esterification of hydroxybenzoic acids is the O-alkylation of the phenolic hydroxyl group, which would result in the formation of Methyl 3-chloro-4-methoxybenzoate.[3] Additionally, if starting from methyl 4-hydroxybenzoate and performing a chlorination step, there is a risk of forming di- or poly-chlorinated byproducts.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive or insufficient catalyst. - Reaction temperature too low. - Insufficient reaction time. - Water present in the reaction mixture. | - Use fresh, concentrated sulfuric acid. - Ensure the reaction is heated to the recommended temperature (e.g., 60°C or reflux).[1][2] - Monitor the reaction progress using TLC and extend the reaction time if necessary. - Use anhydrous methanol and dry glassware. |
| Incomplete Reaction (Presence of Starting Material) | - Insufficient reaction time or temperature. - Catalyst has been neutralized or is not effective. | - Extend the reaction time and/or increase the temperature. - Add a small amount of additional catalyst, ensuring no water is introduced. |
| Presence of Impurities in the Final Product | - Incomplete workup. - Formation of side products (e.g., O-alkylation). - Over-chlorination (if performing chlorination). | - Ensure thorough washing with saturated sodium bicarbonate solution to remove unreacted acidic starting material.[1] - Purify the crude product using column chromatography on silica gel. - If chlorinating, carefully control the stoichiometry of the chlorinating agent and the reaction conditions. |
| Product is a non-white solid | - Presence of colored impurities from starting materials or side reactions. | - Recrystallize the product from a suitable solvent system. - Perform column chromatography for further purification. |
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Parameter | Condition | Source |
| Starting Material | 3-chloro-4-hydroxybenzoic acid | [1] |
| Reagent | Methanol | [1] |
| Catalyst | Sulfuric acid | [1] |
| Temperature | 60°C | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 83% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification [1]
-
Reaction Setup: To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL), slowly add concentrated sulfuric acid (3 mL, 56.3 mmol).
-
Reaction: Stir the reaction mixture at 60°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the resulting residue between a saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).
-
Separate the organic layer.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under vacuum to yield this compound as a white solid.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Synthesis of Methyl 3-chloro-4-hydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-chloro-4-hydroxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. | - Increase Excess of Methanol: Use a large excess of methanol to shift the equilibrium towards the product. - Remove Water: Use a Dean-Stark apparatus or a drying agent to remove water as it is formed. - Optimize Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at an appropriate temperature (e.g., reflux). A study on a similar substituted benzoic acid showed that increasing the temperature from 90°C to 130-150°C significantly improved the yield.[1] |
| Side Reaction (O-alkylation): The phenolic hydroxyl group can be methylated by the methanol under acidic conditions, forming Methyl 3-chloro-4-methoxybenzoate. | - Use a Milder Acid Catalyst: Strong acids like sulfuric acid can promote O-alkylation. Consider using a milder catalyst. - Lower Reaction Temperature: Higher temperatures can favor the O-alkylation side reaction. Experiment with a lower reflux temperature if possible. - Alternative Methylating Agents: In some cases, using a different methylating agent that is less prone to O-alkylation of phenols might be considered, though this deviates from the standard Fischer esterification. | |
| Loss of Product During Workup: The product may be lost during extraction or purification steps. | - Optimize Extraction: Ensure complete extraction from the aqueous layer by using an adequate amount of an appropriate organic solvent (e.g., ethyl acetate) and performing multiple extractions. - Careful Neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly and check the pH to avoid hydrolysis of the ester product. | |
| Presence of Impurities in the Final Product | Unreacted Starting Material: Incomplete reaction leaves unreacted 3-chloro-4-hydroxybenzoic acid. | - Purification: Recrystallization is a common method for purification. Suitable solvent systems include ethanol/water or hexane/ethyl acetate mixtures. - Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from the more polar starting material. |
| O-Alkylation Side Product: Formation of Methyl 3-chloro-4-methoxybenzoate. | - Chromatography: Separation of the desired product from the less polar O-methylated byproduct can be achieved using column chromatography. A reverse-phase HPLC method using an acetonitrile/water/phosphoric acid mobile phase has been described for the separation of similar compounds and can be adapted.[2][3] | |
| Impurities from Starting Material: The commercial 3-chloro-4-hydroxybenzoic acid may contain impurities. | - Purify Starting Material: If significant impurities are suspected, consider purifying the 3-chloro-4-hydroxybenzoic acid by recrystallization before use. | |
| Difficulty in Product Isolation/Crystallization | "Oiling Out": The product separates as an oil instead of crystals during recrystallization. | - Adjust Solvent System: The polarity of the solvent system may need to be adjusted. If using a mixed solvent system, try adding the anti-solvent more slowly or at a lower temperature. - Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. - Seeding: Introduce a small crystal of the pure product to the supersaturated solution to initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound via Fischer esterification?
A1: The most prevalent side reaction is the O-alkylation of the phenolic hydroxyl group. Under the acidic conditions of the Fischer esterification, the methanol can react with the hydroxyl group on the aromatic ring to form Methyl 3-chloro-4-methoxybenzoate.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (3-chloro-4-hydroxybenzoic acid), the desired product (this compound), and the O-methylated side product. The starting material is the most polar, while the O-methylated product is the least polar.
Q3: What is a typical yield for this reaction?
A3: Yields can vary depending on the reaction conditions. However, by using a large excess of methanol and an acid catalyst, and ensuring the reaction goes to completion, yields of over 80% can be achieved. One literature procedure reports a yield of 83%.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the ester carbonyl group and the hydroxyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample by separating it from any impurities. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[2]
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
Q5: Are there any safety precautions I should be aware of?
A5: Yes, always work in a well-ventilated fume hood. Sulfuric acid is highly corrosive and should be handled with extreme care. Methanol is flammable and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-hydroxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO2 evolution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Degradation of Methyl 3-chloro-4-hydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Methyl 3-chloro-4-hydroxybenzoate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound in acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond, yielding 3-chloro-4-hydroxybenzoic acid and methanol. This is a reversible reaction, and the use of a large excess of water can drive the equilibrium towards the hydrolysis products.
Q2: How stable is this compound in acidic solutions?
Q3: What are the primary factors that influence the rate of degradation?
A3: The rate of acid-catalyzed hydrolysis is primarily influenced by:
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pH (Acid Concentration): A lower pH (higher acid concentration) will generally accelerate the rate of hydrolysis.
-
Temperature: Increasing the reaction temperature will increase the reaction rate.
-
Solvent Composition: The nature of the solvent can influence reaction rates.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the degradation. This technique allows for the simultaneous quantification of the parent compound (this compound) and its primary degradation product (3-chloro-4-hydroxybenzoic acid). Titrimetric methods, where the produced carboxylic acid is titrated with a standardized base, can also be employed.
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of this compound degradation.
| Problem | Possible Causes | Solutions |
| No or very slow degradation observed. | The acidic conditions are too mild (pH is too high).The reaction temperature is too low.Incorrect preparation of the acidic solution. | Decrease the pH of the solution by using a stronger acid or a higher concentration.Increase the temperature of the reaction mixture.Verify the concentration of the acid solution used. |
| Irreproducible kinetic data. | Inconsistent temperature control.Inaccurate timing of sample collection.Variability in sample quenching.Inconsistent preparation of analytical standards and samples. | Use a temperature-controlled water bath or reaction block.Standardize the procedure for starting the reaction and collecting aliquots.Immediately quench the reaction in aliquots by dilution with a suitable solvent or by neutralization.Ensure precise and consistent preparation of all solutions. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH.Column degradation.Sample solvent is incompatible with the mobile phase. | Optimize the mobile phase, including the organic modifier, aqueous phase, and pH.Use a guard column and ensure the mobile phase pH is within the stable range for the column.Whenever possible, dissolve and inject samples in the mobile phase. |
| Mass balance issues (sum of reactant and product is not constant). | Formation of unexpected side-products.Adsorption of compounds onto the vessel surface.Errors in analytical quantification. | Analyze the reaction mixture for potential side-products using techniques like LC-MS.Use inert reaction vessels (e.g., glass-lined).Validate the analytical method for linearity, accuracy, and precision. |
Degradation Pathway and Experimental Workflow
The following diagrams illustrate the acid-catalyzed hydrolysis of this compound and a typical experimental workflow for studying its degradation kinetics.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for kinetic analysis of degradation.
Quantitative Data Summary
The following tables present a template for summarizing the quantitative data obtained from degradation studies. The values provided are for illustrative purposes only.
Table 1: Effect of pH on the Pseudo-First-Order Rate Constant (kobs) at a Constant Temperature (e.g., 50°C)
| pH | kobs (s-1) | Half-life (t1/2) (hours) |
| 1.0 | Example: 1.5 x 10-5 | Example: 12.8 |
| 2.0 | Example: 4.8 x 10-6 | Example: 40.1 |
| 3.0 | Example: 1.6 x 10-6 | Example: 120.3 |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (kobs) at a Constant pH (e.g., pH 1.0)
| Temperature (°C) | kobs (s-1) | Half-life (t1/2) (hours) |
| 40 | Example: 5.5 x 10-6 | Example: 35.0 |
| 50 | Example: 1.5 x 10-5 | Example: 12.8 |
| 60 | Example: 3.9 x 10-5 | Example: 4.9 |
Experimental Protocols
Protocol 1: Kinetic Study of Acid-Catalyzed Hydrolysis of this compound
Objective: To determine the degradation kinetics of this compound under specific acidic conditions and temperatures.
Materials:
-
This compound (analytical standard)
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3-chloro-4-hydroxybenzoic acid (analytical standard)
-
Hydrochloric acid (HCl) or other suitable acid
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Temperature-controlled water bath or incubator
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare acidic solutions of desired pH (e.g., pH 1, 2, and 3) using HCl and HPLC-grade water.
-
Prepare calibration standards of this compound and 3-chloro-4-hydroxybenzoic acid in the mobile phase.
-
-
Reaction Setup:
-
Place a known volume of the acidic solution in a reaction vessel and allow it to equilibrate to the desired temperature in the water bath.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-heated acid solution. Start a timer immediately.
-
-
Sample Collection and Quenching:
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At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., mobile phase) to stop the degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples, along with the calibration standards, using a validated HPLC method.
-
An example of HPLC conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: e.g., 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Construct calibration curves for this compound and 3-chloro-4-hydroxybenzoic acid.
-
Determine the concentration of both compounds in each sample at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-kobs).
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Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / kobs.
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Methyl 3-chloro-4-hydroxybenzoate stability and storage conditions
This technical support center provides guidance on the stability and storage of Methyl 3-chloro-4-hydroxybenzoate, along with troubleshooting for common issues encountered during its handling and use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption and contamination.[1] Storing at room temperature is generally acceptable.[2]
Q2: Is this compound sensitive to light?
A2: While specific photostability data for this compound is not extensively available, it is good laboratory practice to protect it from direct sunlight and strong UV sources, as similar phenolic compounds can undergo photodegradation.
Q3: What are the known incompatibilities of this compound?
A3: It is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided to prevent vigorous reactions that could compromise the integrity of the compound.
Q4: What is the expected shelf life of this compound?
A4: Under recommended storage conditions, this compound is a stable compound.[1] For specific shelf-life information, it is best to refer to the certificate of analysis provided by the supplier.
Q5: What are the signs of degradation of this compound?
A5: Physical signs of degradation may include a change in color, odor, or the formation of clumps. For a more definitive assessment, analytical techniques such as HPLC should be used to check for the appearance of degradation products and a decrease in the purity of the main compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place. |
| Contamination of the compound. | Use fresh, unopened stock if possible. Ensure that all handling procedures are performed in a clean and dry environment. | |
| Discoloration or change in the physical appearance of the solid. | Exposure to light, moisture, or incompatible substances. | Discard the discolored material. Review storage and handling procedures to prevent future occurrences. |
| Natural degradation over time. | Check the expiration date on the product label. If expired, procure a new batch of the compound. | |
| Inconsistent results between different batches of the compound. | Variation in the purity or stability of different lots. | Perform a purity check on each batch using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Different storage histories of the batches. | Ensure all batches are stored under identical, recommended conditions. |
Stability Data
Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, the following table summarizes its general stability characteristics based on available safety data sheets and information on structurally similar compounds.
| Condition | Stability | Recommendations |
| Temperature | Stable under normal room temperature conditions.[1][2] | Avoid exposure to excessive heat. |
| Light | Potential for photodegradation. | Store in a dark place or use amber vials. |
| Moisture/Humidity | May be sensitive to moisture. | Store in a desiccator or a dry environment. Keep container tightly sealed.[1] |
| pH | Stability can be pH-dependent, with potential for hydrolysis under strongly acidic or basic conditions. | For solutions, use buffered systems and assess stability for the specific pH of your application. |
| Incompatible Materials | Reacts with strong oxidizing agents.[1] | Avoid contact with strong oxidizing agents. |
Experimental Protocols
General Protocol for Assessing Stability using a Stability-Indicating HPLC Method
This protocol outlines a general method for developing a stability-indicating assay for this compound, adapted from established methods for similar compounds like parabens.
-
Method Development:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
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Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
System Suitability: Perform system suitability tests to ensure the chromatographic system is performing adequately.
-
-
Forced Degradation Studies:
-
Subject solutions of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring the analytical method can separate them from the parent compound.
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.
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Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Expose the solid compound or a solution to dry heat.
-
Photodegradation: Expose a solution to UV light.
-
-
Sample Analysis:
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Analyze the stressed samples using the developed HPLC method.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the intact this compound peak and from each other.
-
-
Data Evaluation:
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Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
-
Evaluate the peak purity of the parent compound to ensure no co-eluting peaks are present.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
troubleshooting low yield in Methyl 3-chloro-4-hydroxybenzoate synthesis
Technical Support Center: Methyl 3-chloro-4-hydroxybenzoate Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
There are two primary synthetic routes:
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Route A: Chlorination then Esterification: This involves the chlorination of 4-hydroxybenzoic acid to form 3-chloro-4-hydroxybenzoic acid, followed by Fischer esterification with methanol to yield the final product.
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Route B: Esterification then Chlorination: This route begins with the esterification of 4-hydroxybenzoic acid to produce Methyl 4-hydroxybenzoate (methylparaben), which is then chlorinated to give this compound.[1]
Route A is frequently cited and provides a clear, two-step process.
Q2: My final yield is significantly lower than expected. What are the general causes?
Low yields in electrophilic aromatic substitution reactions, such as the chlorination step in this synthesis, can stem from several factors. These include competing side reactions, issues with regioselectivity (chlorination at the wrong position), suboptimal reaction conditions (temperature, time, solvent), and incomplete reactions.[2] Careful optimization of these parameters is crucial for improving the yield.[2]
Q3: I suspect side reactions are occurring. What are the likely byproducts?
During the chlorination of the aromatic ring, the primary side reaction is the formation of dichlorinated products. Given the activating nature of the hydroxyl (-OH) group, which is an ortho-, para- director, over-chlorination can occur if the reaction conditions are not carefully controlled. Another possibility, though less likely, is chlorination at the position ortho to the carboxylate group.
Q4: How can I monitor the progress of my reaction to avoid incomplete conversion or byproduct formation?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting material, you can visualize the consumption of the reactant and the formation of the product. The appearance of multiple new spots can indicate the formation of byproducts.
Q5: What are the optimal conditions for the esterification step (Route A)?
For the Fischer esterification of 3-chloro-4-hydroxybenzoic acid, a common procedure involves dissolving the acid in methanol and adding a catalytic amount of a strong acid, such as sulfuric acid. The mixture is then heated to reflux (around 60-70°C) for several hours.[1][3] Using an excess of methanol can help drive the equilibrium towards the product, increasing the yield.[4]
Q6: What are the critical parameters for the chlorination step?
The chlorination of phenols and their derivatives requires careful control to achieve high selectivity. Key parameters include:
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Chlorinating Agent: Sulfuryl chloride (SO2Cl2) is a common and effective reagent for this transformation.
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Catalyst: The reaction can be catalyzed by Lewis acids or a combination of metal salts and organic sulfur compounds to enhance the rate and selectivity for para-chlorination.[5]
-
Temperature: These reactions are often exothermic. Maintaining a low to moderate temperature (e.g., 15-40°C) is crucial to prevent over-reaction and the formation of dichlorinated byproducts.[5]
-
Solvent: An inert solvent is typically used.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the purity and activity of starting materials and reagents. For instance, ensure the chlorinating agent has not decomposed and the acid catalyst for esterification is potent. |
| Incorrect Reaction Temperature | For esterification, ensure the temperature is high enough for reflux (60-70°C).[1][3] For chlorination, avoid excessively high temperatures which can lead to decomposition or side reactions.[5] |
| Insufficient Reaction Time | Monitor the reaction using TLC to ensure it has gone to completion. Esterification can take up to 12 hours.[1] |
| Poor Catalyst Activity | Ensure the acid catalyst (e.g., H2SO4) for esterification is concentrated and added in sufficient quantity. For chlorination, ensure the chosen catalyst is appropriate and active.[5] |
Problem 2: Presence of Multiple Products (Low Purity)
| Possible Cause | Suggested Solution |
| Over-Chlorination | This is a common issue leading to dichlorinated byproducts. Reduce the equivalents of the chlorinating agent (e.g., SO2Cl2) and maintain a lower reaction temperature. Add the chlorinating agent dropwise to control the reaction rate. |
| Isomer Formation | The hydroxyl group strongly directs chlorination to the ortho position. However, incorrect reaction conditions could lead to minor isomers. Optimize temperature and catalyst choice to improve regioselectivity.[2] |
| Incomplete Esterification | If unreacted carboxylic acid remains, it will complicate purification. Increase reaction time, ensure sufficient methanol is used, or check the catalyst's effectiveness.[4] |
| Hydrolysis of Ester | During the workup, avoid prolonged exposure to strongly basic or acidic aqueous conditions at high temperatures, which can hydrolyze the ester back to the carboxylic acid. |
Experimental Protocols
Protocol: Synthesis via Route A (Esterification of 3-chloro-4-hydroxybenzoic acid)
This protocol is based on established laboratory procedures.[1]
Step 1: Esterification
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To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL), slowly add concentrated sulfuric acid (3 mL).
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Stir the reaction mixture at 60°C for 12 hours.
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Monitor the reaction via TLC until the starting material is consumed.
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Cool the mixture to room temperature and remove the methanol under reduced pressure.
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Neutralize the residue by carefully adding it to a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a white solid.
Quantitative Data from a Representative Experiment
| Parameter | Value |
| Starting Material | 3-chloro-4-hydroxybenzoic acid |
| Reagents | Methanol, Sulfuric Acid |
| Temperature | 60°C |
| Time | 12 hours |
| Reported Yield | ~83% [1] |
Visual Guides
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound starting from 4-hydroxybenzoic acid (Route A).
References
identifying unexpected peaks in the NMR of Methyl 3-chloro-4-hydroxybenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-chloro-4-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: I see more peaks in my 1H NMR spectrum than I expected for this compound. What could they be?
A1: Unexpected peaks in your 1H NMR spectrum can arise from several sources. The most common culprits are residual solvents from your reaction or purification, unreacted starting materials, or byproducts from the synthesis. It is also possible that the product is degrading.
Q2: What are the expected 1H and 13C NMR chemical shifts for this compound?
Q3: My sample was synthesized via Fischer esterification of 3-chloro-4-hydroxybenzoic acid with methanol. What impurities should I look for?
A3: For a Fischer esterification, the most probable impurities are the unreacted starting material, 3-chloro-4-hydroxybenzoic acid, and residual methanol. If an excess of methanol was used as the solvent, a broad singlet around 3.49 ppm (in CDCl3) might be observed. The presence of the starting material can be confirmed by comparing your spectrum with the known spectrum of 3-chloro-4-hydroxybenzoic acid.
Q4: Could the phenolic hydroxyl group have reacted to form a byproduct?
A4: While esterification of the phenolic hydroxyl group is possible, it is less likely under typical Fischer esterification conditions which favor the esterification of the carboxylic acid. However, under more forcing conditions or with certain catalysts, side reactions involving the phenol group cannot be entirely ruled out.
Q5: How can I confirm the identity of the unexpected peaks?
A5: To identify unknown peaks, you can:
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Spike your sample: Add a small amount of the suspected impurity (e.g., 3-chloro-4-hydroxybenzoic acid) to your NMR tube and re-acquire the spectrum. An increase in the intensity of a peak will confirm its identity.
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Run a 2D NMR experiment: Experiments like COSY and HSQC can help in assigning proton and carbon signals and identifying the structure of the impurity.
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Consult a spectral database: Compare your spectrum with entries in databases like the Spectral Database for Organic Compounds (SDBS).
Troubleshooting Guide: Identifying Unexpected NMR Peaks
This guide provides a systematic approach to identifying the source of unexpected peaks in the NMR spectrum of this compound.
Diagram: Troubleshooting Workflow
Caption: A flowchart to systematically identify the source of unexpected NMR peaks.
Data Presentation
Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound
| Atom | 1H Chemical Shift (ppm, Estimated) | 13C Chemical Shift (ppm, Estimated) |
| H-2 | ~8.0 | ~131 |
| H-5 | ~7.0 | ~117 |
| H-6 | ~7.8 | ~129 |
| -OH | Variable (broad singlet) | - |
| -OCH3 | ~3.9 (singlet) | ~52 |
| C-1 | - | ~122 |
| C-2 | - | ~131 |
| C-3 | - | ~121 |
| C-4 | - | ~157 |
| C-5 | - | ~117 |
| C-6 | - | ~129 |
| C=O | - | ~166 |
Note: Chemical shifts are referenced to TMS and can be influenced by the solvent and concentration.
Table 2: Potential Impurities and their Characteristic 1H NMR Signals
| Impurity | Structure | Characteristic 1H NMR Signals (ppm, in CDCl3 unless noted) |
| 3-chloro-4-hydroxybenzoic acid | C7H5ClO3 | Aromatic protons between 7.0-8.1 ppm; a broad carboxylic acid proton >10 ppm. |
| Methanol | CH3OH | Singlet around 3.49 ppm. |
| Water | H2O | Broad singlet, chemical shift is highly variable depending on solvent and temperature (typically 1.5-4.8 ppm). |
Experimental Protocols
Protocol: Acquiring a Standard 1H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
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Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for 1H NMR).
-
Set the number of scans (e.g., 8-16 for a concentrated sample).
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Set the relaxation delay (e.g., 1-5 seconds) to ensure full relaxation of the protons.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known chemical shift (0 ppm for TMS).
-
Integrate the peaks to determine the relative ratios of the protons.
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Analyze the peak multiplicities (singlet, doublet, triplet, etc.) to deduce coupling information.
-
Technical Support Center: Methyl 3-chloro-4-hydroxybenzoate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-chloro-4-hydroxybenzoate, particularly focusing on the challenges encountered during scale-up from laboratory to industrial production.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for industrial-scale production is the Fischer-Speier esterification of 3-chloro-4-hydroxybenzoic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid. This method is favored for its cost-effectiveness and relatively straightforward process.[1][2][3]
Q2: What are the primary challenges when scaling up the Fischer esterification for this specific molecule?
A2: Key challenges during the scale-up of this compound production include:
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Reaction Equilibrium: The Fischer esterification is a reversible reaction. Efficient removal of water is crucial to drive the reaction towards the product side and achieve high conversion.[1][2][3]
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Heat Management: The reaction is exothermic, and managing the heat generated in a large reactor is critical to prevent side reactions and ensure process safety.
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By-product Formation: At elevated temperatures or with prolonged reaction times, side reactions such as O-methylation of the phenolic hydroxyl group can occur, leading to impurities.
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Purification: Isolating the pure product from unreacted starting materials, the acid catalyst, and by-products on a large scale requires optimized purification protocols.
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Material Compatibility: The use of strong acids like sulfuric acid necessitates reactors and equipment made of corrosion-resistant materials.
Q3: What are the expected by-products in this synthesis?
A3: The primary potential by-products include:
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Unreacted 3-chloro-4-hydroxybenzoic acid: Incomplete reaction is a common issue.
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Methyl 3-chloro-4-methoxybenzoate: O-methylation of the phenolic hydroxyl group can occur as a side reaction.
-
Polymers and degradation products: These can form under harsh reaction conditions (e.g., excessive temperature).
Q4: Which analytical techniques are recommended for quality control?
A4: For monitoring reaction progress and ensuring final product quality, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the product, starting material, and by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.[1][4]
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Action |
| High amount of starting material in the final product. | Incomplete Reaction: The reversible nature of the Fischer esterification limits conversion.[1][2][3] | 1. Increase Methanol Excess: Use a larger stoichiometric excess of methanol to shift the equilibrium towards the product. 2. Efficient Water Removal: Implement a Dean-Stark apparatus or use molecular sieves to continuously remove water as it forms. 3. Increase Catalyst Concentration: Optimize the concentration of the acid catalyst. 4. Extend Reaction Time: Monitor the reaction by HPLC and continue until the starting material is consumed to the desired level. |
| Low isolated yield despite good conversion. | Product Loss During Workup: The product may be lost during neutralization or extraction steps. | 1. Careful Neutralization: Adjust the pH carefully during the workup to avoid hydrolysis of the ester. 2. Thorough Extraction: Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions. |
Issue 2: Poor Product Purity
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of an impurity with a higher molecular weight, potentially Methyl 3-chloro-4-methoxybenzoate. | O-methylation Side Reaction: The phenolic hydroxyl group can be methylated at higher temperatures or with prolonged exposure to the acidic methanol solution. | 1. Optimize Reaction Temperature: Maintain the reaction temperature at the minimum required for a reasonable reaction rate (typically the reflux temperature of methanol). 2. Minimize Reaction Time: Monitor the reaction closely and stop it once the desired conversion is reached. |
| Discoloration of the final product. | Degradation or Polymerization: High temperatures can lead to the formation of colored impurities. | 1. Strict Temperature Control: Ensure uniform heating and avoid localized hotspots in the reactor. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Broad melting point range. | Presence of Multiple Impurities: Inefficient purification. | 1. Optimize Recrystallization: Select an appropriate solvent system for recrystallization to effectively remove impurities. 2. Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed. |
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol describes a typical batch process for the production of this compound on a pilot scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-chloro-4-hydroxybenzoic acid | 172.57 | 10.0 kg | 57.9 |
| Methanol | 32.04 | 92.0 L (72.8 kg) | 2272 |
| Sulfuric Acid (98%) | 98.08 | 2.0 L (3.68 kg) | 37.5 |
Equipment:
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150 L glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe.
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Dean-Stark trap.
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Neutralization vessel.
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Centrifuge or filtration unit.
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Vacuum oven.
Procedure:
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Charging the Reactor: Charge the reactor with 3-chloro-4-hydroxybenzoic acid and methanol.
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Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture. An exotherm will be observed; ensure the temperature does not exceed 40°C.
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Reaction: Heat the mixture to reflux (approximately 65-70°C) and begin collecting water in the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.
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Cooling and Quenching: Once the reaction is complete, cool the mixture to 20-25°C. Slowly transfer the reaction mixture to a neutralization vessel containing cold water.
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Neutralization: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.
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Isolation: The product will precipitate out of the solution. Isolate the solid product by centrifugation or filtration.
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Washing: Wash the crude product with deionized water to remove any remaining salts.
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Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
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Purification (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as methanol/water or toluene.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Signaling Pathway of Fischer-Speier Esterification
Caption: Key steps in the Fischer-Speier esterification.
References
Technical Support Center: Improving the Purity of Crude Methyl 3-chloro-4-hydroxybenzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Methyl 3-chloro-4-hydroxybenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Recrystallization Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling. | The solution is too dilute, or an inappropriate solvent was used. | Evaporate some of the solvent to increase the concentration. If that fails, select a different solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.[1] |
| Oily precipitate forms instead of crystals. | The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present. | Try a lower-boiling point solvent. If impurities are suspected, first purify the crude product by column chromatography. |
| Low recovery of pure product. | Too much solvent was used for dissolution or washing. The product might be significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for complete dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent in which the product has poor solubility.[1] |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield. |
Column Chromatography Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system is not optimized. | Optimize the solvent system using Thin-Layer Chromatography (TLC). A common starting point for esters is a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[1][2] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[1] |
| The compound streaks on the TLC plate and column. | The compound is too polar for the eluent, or the column is overloaded. | Add a small amount of a more polar solvent (e.g., methanol) to the eluent system. Ensure the amount of crude product loaded is appropriate for the size of the column.[1] |
| The compound does not move from the baseline on the TLC plate. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane:ethyl acetate system, this means increasing the proportion of ethyl acetate.[2] |
| Cracking of the silica gel bed. | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis, such as 3-chloro-4-hydroxybenzoic acid and methanol.[3][4][5] Side-products from the reaction may also be present.
Q2: What are the recommended purification techniques for crude this compound?
A2: The two primary purification techniques for this compound are recrystallization and column chromatography.[2] Recrystallization is effective for removing small amounts of impurities from a relatively pure product, while column chromatography is excellent for separating the desired product from impurities with different polarities.[1][2]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the purification process.[2] It allows for the rapid identification of the components in a mixture and helps in selecting an appropriate solvent system for column chromatography.[1][2]
Q4: What is a good starting point for a TLC solvent system for this compound?
A4: For phenolic compounds like this compound, a common mobile phase for TLC is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate).[2] A good starting ratio to try is 7:3 or 8:2 hexane:ethyl acetate.
Q5: How do I visualize the spots on the TLC plate?
A5: Since this compound contains an aromatic ring, the spots can be visualized under UV light at 254 nm.[2]
Data Presentation
Purification Method Performance
| Purification Method | Parameter | Typical Value | Notes |
| Recrystallization | Expected Purity | >98% | Highly dependent on the purity of the crude material. |
| Expected Yield | 70-90% | Dependent on technique and solubility profile.[1] | |
| Column Chromatography | Expected Purity | >99% | Dependent on the optimized eluent system and proper technique.[1] |
| Expected Yield | 80-95% | Can be higher than recrystallization if optimized.[1] |
Solvent Systems for Chromatography
| Compound Polarity | Suggested Starting Eluent System |
| Nonpolar compounds | 5% Ethyl Acetate in Hexane or 100% Hexane |
| "Normal" polarity compounds | 10-50% Ethyl Acetate in Hexane[6] |
| Polar compounds | 100% Ethyl Acetate or 5% Methanol in Dichloromethane[6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or cold temperatures. A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, slowly add the second, less polar solvent to the hot solution until a slight cloudiness persists, then add a few drops of the first solvent to redissolve the precipitate before allowing it to cool. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine an appropriate eluent system by TLC. The desired compound should have an Rf value of approximately 0.25-0.35.[1] A gradient of hexane and ethyl acetate is a good starting point.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Methyl 3-chloro-4-hydroxybenzoate and Methylparaben
A definitive, data-driven comparison of the antimicrobial efficacy of methyl 3-chloro-4-hydroxybenzoate and the widely-used preservative methylparaben is hampered by a significant lack of publicly available research on the chlorinated compound. While methylparaben's antimicrobial profile is well-documented, specific experimental data, such as minimum inhibitory concentrations (MICs) for this compound, remains elusive in scientific literature. This guide provides a comprehensive overview of the known antimicrobial properties of methylparaben and discusses the anticipated, yet unconfirmed, characteristics of this compound based on the principles of structure-activity relationships in halogenated phenolic compounds.
Introduction to the Compounds
Methylparaben is a well-established antimicrobial preservative belonging to the paraben family of p-hydroxybenzoic acid esters. It is extensively used in cosmetics, pharmaceuticals, and food products to prevent the growth of bacteria and fungi.[1] Its chlorinated counterpart, this compound, is a structurally similar compound where a chlorine atom is substituted on the benzene ring. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of compounds.[2]
Comparative Antimicrobial Activity: A Data Deficit
A thorough review of scientific databases reveals no specific studies that directly compare the antimicrobial activity of this compound and methylparaben. Furthermore, no standalone studies detailing the antimicrobial spectrum or efficacy of this compound could be identified.
Methylparaben: A Profile of a Broad-Spectrum Preservative
Methylparaben exhibits broad-spectrum antimicrobial activity, although it is generally more effective against fungi (yeasts and molds) than bacteria.[3] Its efficacy against Gram-positive bacteria is considered moderate, while its activity against Gram-negative bacteria is often weaker.[3] The antimicrobial potency of parabens is known to increase with the length of the alkyl chain, making methylparaben the least potent among the commonly used parabens (e.g., ethylparaben, propylparaben, butylparaben).[4]
Table 1: Antimicrobial Activity of Methylparaben (Selected Data)
| Microorganism | Test Method | Concentration/Result | Reference |
| Staphylococcus aureus | Dilution-neutralization | Bactericidal concentrations not reached | [4] |
| Escherichia coli | Dilution-neutralization | Bactericidal concentrations not reached | [4] |
| Gram-positive bacteria | General Observation | Effective in low concentrations | [3] |
| Gram-negative bacteria | General Observation | Less effective | [3] |
| Fungi | General Observation | Effective in low concentrations | [3] |
Note: This table is illustrative and not exhaustive. MIC values for methylparaben can vary significantly depending on the specific strain, test conditions, and methodology.
This compound: A Theoretical Perspective
The introduction of a chlorine atom to the phenolic ring of methylparaben is expected to modulate its antimicrobial activity. The position of the halogen atom can significantly influence the compound's physicochemical properties, such as its acidity (pKa), lipophilicity (log P), and electronic character, all of which are critical determinants of antimicrobial efficacy.
Generally, the antimicrobial activity of phenolic compounds is related to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. Halogenation can enhance this activity by increasing the lipophilicity of the molecule, which may facilitate its passage through the cell membrane. However, the precise impact of the chlorine atom at the 3-position of the benzene ring in this compound on its antimicrobial spectrum and potency has not been experimentally determined.
Mechanism of Action
The primary mechanism of antimicrobial action for parabens involves the disruption of microbial cell membrane integrity, leading to increased permeability and leakage of intracellular contents. They are also known to inhibit the synthesis of DNA and RNA and interfere with key cellular enzymes.
Caption: General mechanism of action for parabens.
Experimental Protocols for Comparative Analysis
To definitively compare the antimicrobial activities of this compound and methylparaben, standardized microbiological assays are required. The following outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of these compounds.
I. Preparation of Microbial Cultures
-
Obtain and Culture Microorganisms: Procure representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).
-
Inoculum Preparation: Grow the microorganisms in appropriate liquid culture media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a specific optical density, corresponding to a known cell concentration (typically 10^5 to 10^6 CFU/mL).
II. Preparation of Test Compounds
-
Stock Solutions: Prepare concentrated stock solutions of this compound and methylparaben in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that is non-toxic to the test microorganisms at the final concentration used.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in the appropriate culture medium to achieve a range of test concentrations.
III. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Assay Setup: In a 96-well microtiter plate, add a fixed volume of the prepared microbial inoculum to each well containing the serially diluted test compounds.
-
Controls: Include positive controls (microorganisms in broth without any test compound) and negative controls (broth only) on each plate.
-
Incubation: Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for MIC determination.
Conclusion
While a direct, data-supported comparison of the antimicrobial activity of this compound and methylparaben is not currently possible due to a lack of published research on the chlorinated compound, this guide provides a framework for such an investigation. Based on the well-established antimicrobial profile of methylparaben and the general principles of halogenation in medicinal chemistry, it is plausible that this compound possesses significant antimicrobial properties. However, empirical testing is essential to elucidate its specific spectrum of activity, potency, and potential advantages or disadvantages compared to its non-halogenated counterpart. The provided experimental protocols offer a clear path for researchers to generate the necessary data to fill this knowledge gap.
References
Navigating the Synthesis of Methyl 3-chloro-4-hydroxybenzoate Analogs: A Comparative Efficiency Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted phenolic compounds is a cornerstone of discovering and optimizing novel therapeutic agents. This guide provides a comparative analysis of the synthesis efficiency for Methyl 3-chloro-4-hydroxybenzoate and its analogs, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven overview to inform synthetic strategy and decision-making in the laboratory.
Comparative Synthesis Efficiency
The efficiency of synthesizing this compound and its analogs is influenced by factors such as the choice of starting materials, catalysts, reaction conditions, and the nature of the substituent on the aromatic ring. The following table summarizes the synthesis yields and conditions for several key analogs based on available experimental data.
| Compound | Starting Material | Reagents & Catalyst | Reaction Time | Temperature | Yield (%) |
| Methyl 4-hydroxybenzoate | 4-hydroxybenzoic acid | Methanol, Sulfuric acid | 8 hours | Reflux | 86.1[1] |
| This compound | 3-chloro-4-hydroxybenzoic acid | Methanol, Sulfuric acid | 12 hours | 60 °C | 83 |
| Methyl 3-bromo-4-hydroxybenzoate | Methyl 4-hydroxybenzoate | Bromine, Acetic acid | 32 hours | Room Temp. | 77.5[2] |
| Methyl 3,5-dichloro-4-hydroxybenzoate | 3,5-dichloro-4-hydroxybenzoic acid | Dimethyl sulfate, Potassium hydroxide | 3 hours | 40 °C | ~91 (from 4-methoxybenzoic acid precursor)[3] |
| Methyl 3-amino-4-hydroxybenzoate | 3-amino-4-hydroxybenzoic acid | Methanol, Trimethylsilyl chloride | 48 hours | 55 °C | 57 |
| Methyl 4-fluoro-3-hydroxybenzoate | 4-fluoro-3-hydroxybenzoic acid | Methanol, Thionyl chloride | 1 hour | 70 °C | Not explicitly stated for esterification step[4] |
Experimental Protocols
Below are the detailed experimental methodologies for the synthesis of this compound and one of its key analogs, Methyl 4-hydroxybenzoate.
Synthesis of this compound
Materials:
-
3-chloro-4-hydroxybenzoic acid
-
Methanol
-
Sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol) in methanol (30 mL), add sulfuric acid (3 mL, 56.3 mmol).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between saturated sodium bicarbonate solution and ethyl acetate (3 x 30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain this compound.
Synthesis of Methyl 4-hydroxybenzoate (Methylparaben)
Materials:
-
4-hydroxybenzoic acid
-
Methanol
-
Sulfuric acid
-
Toluene
Procedure:
-
In a three-necked flask equipped with a reflux condenser, introduce 4-hydroxybenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid and toluene.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the reaction mixture and purify by recrystallization or distillation to obtain Methyl 4-hydroxybenzoate.[1]
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow from the synthesis of a target analog to its initial biological evaluation, a critical pathway in drug discovery.
Caption: A flowchart illustrating the iterative process of chemical synthesis and biological evaluation in drug discovery.
Signaling Pathway Inhibition by a Related Analog
While the direct signaling pathway interactions of this compound are not extensively documented, related analogs have shown activity as inhibitors of key signaling molecules. For instance, derivatives of 4-amino-3-chloro benzoate ester have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor (TKI), representing a potential mechanism of action for structurally related compounds.
Caption: The EGFR signaling cascade and the inhibitory action of a Tyrosine Kinase Inhibitor (TKI).
This guide provides a foundational comparison of synthesis efficiencies for this compound and its analogs. Further research focusing on a standardized, side-by-side comparison of different synthetic routes would be invaluable for the scientific community. Additionally, elucidating the specific biological targets and signaling pathways of these halogenated benzoates will be crucial for unlocking their full therapeutic potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 4. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
A Comparative Guide to the Cytotoxicity of Methyl 3-chloro-4-hydroxybenzoate and Other Common Parabens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of Methyl 3-chloro-4-hydroxybenzoate and other widely used parabens, including methylparaben, ethylparaben, propylparaben, and butylparaben. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in informed decision-making for research and development purposes.
Executive Summary
Parabens, the esters of p-hydroxybenzoic acid, are commonly employed as preservatives in pharmaceuticals, cosmetics, and food products. Their cytotoxic potential is a subject of ongoing scientific investigation. A general trend observed is that the cytotoxicity of parabens increases with the length of their alkyl chain. Furthermore, halogenation of parabens, such as the chlorination of methylparaben to form this compound, has been shown to enhance cytotoxic effects. This guide synthesizes available quantitative data, details common experimental methodologies for assessing cytotoxicity, and illustrates the key signaling pathways involved in paraben-induced cell death.
Data Presentation: Comparative Cytotoxicity of Parabens
The following table summarizes the available quantitative data on the cytotoxicity of various parabens in human cell lines. It is important to note that direct comparison of IC50/EC50 values should be made with caution due to variations in experimental conditions, including the cell lines and assays used.
| Compound | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Methylparaben | Human induced pluripotent stem cells (iPSC) | Cytotoxicity Assay | 906 | [1] |
| Ethylparaben | Human induced pluripotent stem cells (iPSC) | Cytotoxicity Assay | 698 | [1] |
| Propylparaben | Human induced pluripotent stem cells (iPSC) | Cytotoxicity Assay | 216 | [1] |
| Butylparaben | Human induced pluripotent stem cells (iPSC) | Cytotoxicity Assay | 63 | [1] |
| Dichloromethylparaben | Daphnia magna | Acute Toxicity Test | 16 mg/L (approx. 72 µM) | [2] |
| Dichloroethylparaben | Daphnia magna | Acute Toxicity Test | 13 mg/L (approx. 54 µM) | [2] |
| Dichloropropylparaben | Daphnia magna | Acute Toxicity Test | 8.3 mg/L (approx. 32 µM) | [2] |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (parabens) in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can then be determined by plotting cell viability against the compound concentration.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon lysis of the cell membrane.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD+). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released, which is indicative of the number of lysed cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
Signaling Pathways and Experimental Workflows
Paraben-Induced Apoptosis Signaling Pathway
Parabens can induce cytotoxicity by triggering apoptosis, primarily through the intrinsic or mitochondrial pathway. This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of a cascade of caspases.
Caption: Paraben-induced intrinsic apoptosis pathway.
General Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a test compound.
Caption: General workflow for in vitro cytotoxicity assays.
References
A Spectroscopic Showdown: Unmasking the Isomers of Methyl 3-chloro-4-hydroxybenzoate
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. Subtle differences in the arrangement of functional groups on an aromatic ring can lead to vastly different biological activities and physicochemical properties. This guide provides a detailed spectroscopic comparison of Methyl 3-chloro-4-hydroxybenzoate and its key positional isomers, offering a valuable resource for unambiguous structural elucidation.
This comparative analysis focuses on the key spectroscopic techniques routinely employed in chemical characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral fingerprints of each isomer, researchers can confidently differentiate between these closely related compounds.
The Isomeric Landscape
The subject of our investigation, this compound, is a substituted aromatic ester. Its isomers are formed by rearranging the chloro (–Cl), hydroxyl (–OH), and methoxycarbonyl (–COOCH₃) groups around the benzene ring. For this guide, we will compare the spectroscopic data of this compound with several of its isomers for which spectral data is available or can be reliably predicted.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that while experimental data is provided where available, some values are predicted based on established spectroscopic principles and data from structurally similar compounds.
¹H NMR Spectroscopy Data
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are highly sensitive to the electronic effects and proximity of neighboring substituents.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | –OCH₃ (δ, ppm, Multiplicity) | –OH (δ, ppm, Multiplicity) |
| This compound | 7.97 (d, J=2.2), 7.82 (dd, J=8.6, 2.2), 7.03 (d, J=8.6) | 3.89 (s) | ~6.0 (br s) |
| Methyl 5-chloro-2-hydroxybenzoate | 7.78 (d, J=2.7), 7.42 (dd, J=8.9, 2.7), 6.95 (d, J=8.9) | 3.93 (s) | 10.74 (s) |
| Methyl 4-chloro-2-hydroxybenzoate | 7.75 (d, J=8.5), 7.03 (d, J=2.1), 6.95 (dd, J=8.5, 2.1) | 3.90 (s) | ~10.5 (s) |
| Methyl 3-chloro-2-hydroxybenzoate | Predicted: ~7.6 (dd), ~7.3 (t), ~7.0 (dd) | Predicted: ~3.9 (s) | Predicted: ~10.0 (s) |
| Methyl 4-chloro-3-hydroxybenzoate | Predicted: ~7.8 (d), ~7.5 (dd), ~7.2 (d) | Predicted: ~3.9 (s) | Predicted: ~5.5 (br s) |
¹³C NMR Spectroscopy Data
Carbon-13 NMR spectroscopy provides insights into the carbon framework of a molecule. The chemical shifts of the aromatic carbons are particularly useful for distinguishing between positional isomers.
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | –OCH₃ (δ, ppm) |
| This compound | 165.7 | 155.1, 131.8, 130.1, 128.0, 122.2, 117.0 | 52.3 |
| Methyl 5-chloro-2-hydroxybenzoate | 169.8 | 158.8, 135.2, 129.0, 124.0, 120.1, 114.6 | 52.6 |
| Methyl 4-chloro-2-hydroxybenzoate | 169.5 | 160.1, 137.5, 130.5, 120.0, 118.2, 113.1 | 52.5 |
| Methyl 3-chloro-2-hydroxybenzoate | Predicted: ~168 | Predicted: ~155, 133, 130, 125, 122, 118 | Predicted: ~52 |
| Methyl 4-chloro-3-hydroxybenzoate | Predicted: ~166 | Predicted: ~154, 134, 131, 127, 123, 116 | Predicted: ~52 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | O–H stretch (cm⁻¹) | C=O stretch (cm⁻¹) | C–O stretch (cm⁻¹) | C–Cl stretch (cm⁻¹) |
| This compound [1] | ~3350 (broad) | ~1725 | ~1280, ~1100 | ~800-600 |
| Methyl 5-chloro-2-hydroxybenzoate | ~3200 (broad) | ~1680 | ~1300-1100 | ~800-600 |
| Methyl 4-chloro-2-hydroxybenzoate | ~3200 (broad) | ~1685 | ~1300-1100 | ~800-600 |
| Methyl 3-chloro-2-hydroxybenzoate | Predicted: ~3200 (broad) | Predicted: ~1680 | Predicted: ~1300-1100 | Predicted: ~800-600 |
| Methyl 4-chloro-3-hydroxybenzoate | Predicted: ~3350 (broad) | Predicted: ~1720 | Predicted: ~1280, ~1100 | Predicted: ~800-600 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. The molecular ion peak (M⁺) and the isotopic pattern due to the presence of chlorine are key diagnostic features.
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound [1] | 186/188 (approx. 3:1 ratio) | 155/157 ([M-OCH₃]⁺), 127/129 ([M-COOCH₃]⁺) |
| Methyl 5-chloro-2-hydroxybenzoate | 186/188 (approx. 3:1 ratio) | 155/157 ([M-OCH₃]⁺), 127/129 ([M-COOCH₃]⁺) |
| Methyl 4-chloro-2-hydroxybenzoate | 186/188 (approx. 3:1 ratio) | 155/157 ([M-OCH₃]⁺), 127/129 ([M-COOCH₃]⁺) |
| Methyl 3-chloro-2-hydroxybenzoate | Predicted: 186/188 (approx. 3:1 ratio) | Predicted: 155/157, 127/129 |
| Methyl 4-chloro-3-hydroxybenzoate | Predicted: 186/188 (approx. 3:1 ratio) | Predicted: 155/157, 127/129 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence with a spectral width of approximately -2 to 12 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: For solid samples, no specific preparation is needed. Ensure the sample surface is clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact. Apply pressure using the instrument's clamp.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). Use a temperature program to separate the components of the sample.
-
MS Detection: The eluent from the GC column is introduced into the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Analyze the resulting mass spectra for the molecular ion peak and characteristic fragment ions.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.
Caption: Spectroscopic analysis workflow for isomer comparison.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently distinguish between the various isomers of this compound, a critical step in advancing research and development in the chemical and pharmaceutical sciences.
References
Confirming the Structure of Synthesized Methyl 3-chloro-4-hydroxybenzoate: A Comparative Spectroscopic Guide
For researchers and professionals in drug development and chemical synthesis, rigorous structural confirmation of newly synthesized compounds is a critical step to ensure purity, identity, and downstream efficacy. This guide provides a comparative analysis of the spectroscopic data for synthesized Methyl 3-chloro-4-hydroxybenzoate against a structurally similar alternative, Methyl 4-hydroxybenzoate. This comparison, supported by detailed experimental protocols, offers a clear framework for structural verification.
Spectroscopic Data Comparison
The structural identity of this compound is established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The data presented below summarizes the expected and observed spectral characteristics.
| Technique | This compound (Synthesized Product) | Methyl 4-hydroxybenzoate (Alternative/Reference) | Key Differences & Confirmation Points |
| ¹H NMR | Predicted δ (ppm): 7.91 (d, 1H), 7.85 (dd, 1H), 7.05 (d, 1H), 5.9 (s, 1H, -OH), 3.88 (s, 3H, -OCH₃) | Experimental δ (ppm) in Methanol-d4: 7.86 (d, 2H), 6.82 (d, 2H), 3.84 (s, 3H)[1] | The aromatic region for the synthesized product is more complex due to the chlorine substituent breaking the symmetry of the benzene ring, resulting in three distinct aromatic protons instead of two sets of equivalent protons. |
| ¹³C NMR | Predicted δ (ppm): 166.5 (C=O), 155.0 (C-OH), 131.5 (Ar-CH), 130.0 (Ar-CH), 122.5 (Ar-C), 121.0 (Ar-C), 116.5 (Ar-CH), 52.0 (-OCH₃) | Experimental δ (ppm) in Methanol-d4: 168.7 (C=O), 163.6 (C-OH), 132.8 (Ar-CH), 122.2 (Ar-C), 116.2 (Ar-CH), 52.3 (-OCH₃)[1] | The number and chemical shifts of the aromatic carbons will differ. The carbon atom bonded to the chlorine will show a characteristic shift. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3300-3500), C=O stretch (~1700), C-O stretch (~1280, ~1100), C-Cl stretch (~700-800) | Broad O-H stretch (~3300-3500), C=O stretch (~1700), C-O stretch (~1280, ~1100) | The presence of a C-Cl stretching vibration in the fingerprint region for the synthesized product is a key distinguishing feature. |
| Mass Spec. (m/z) | Molecular Ion [M]⁺ at 186 and [M+2]⁺ at 188 in ~3:1 ratio. Key fragments at 155/157 ([M-OCH₃]⁺).[2] | Molecular Ion [M]⁺ at 152. Key fragment at 121 ([M-OCH₃]⁺). | The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a definitive confirmation with the presence of M and M+2 peaks in an approximate 3:1 intensity ratio. |
Experimental Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized compound involves a multi-step spectroscopic analysis. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive verification.
Caption: Workflow for Spectroscopic Structure Confirmation.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6, or DMSO-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved. A common internal standard, such as tetramethylsilane (TMS), is typically added by the solvent manufacturer.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. The spectral width is generally set from 0 to 220 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest and quickest method.
-
KBr Pellet: Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water, as well as the KBr matrix.
-
Sample Spectrum Acquisition: Place the sample (on the ATR crystal or the KBr pellet in a holder) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule, such as O-H, C=O, C-O, and C-Cl.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a solids probe is another option.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process removes an electron from the molecule to form a positively charged molecular ion (M⁺) and also causes the molecule to break apart into smaller, charged fragments.
-
Mass Analysis: The positively charged ions (the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern and the isotopic distribution, particularly the M and M+2 peaks characteristic of a chlorine-containing compound, to confirm the structure.
References
Methyl 3-chloro-4-hydroxybenzoate as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the purity and reliability of a reference standard are paramount for accurate quantification and validation of analytical methods. Methyl 3-chloro-4-hydroxybenzoate, a halogenated derivative of the widely used paraben family, presents itself as a potential reference standard for the analysis of chlorinated phenolic compounds and related substances in pharmaceutical, environmental, and cosmetic matrices. This guide provides a comparative overview of its potential utility, benchmarked against established reference standards, and outlines the necessary experimental validation for its implementation.
Performance Comparison of Analytical Reference Standards
While specific, publicly available experimental data validating this compound as a certified reference standard is limited, we can infer its potential performance by comparing it with structurally similar and commonly used reference materials, such as other halogenated benzoic acids and parabens. The choice of an analytical method and its corresponding reference standard is contingent on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.[1]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for the analysis of such compounds.[1]
Table 1: Comparative Performance of HPLC Methods for Related Benzoic Acid Derivatives
| Analyte | Method | Linearity (Concentration Range) | r² | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Benzoic Acid | HPLC-DAD | 5-200 µg/mL | 0.9998 | 85.61-102.04 | 1.84 | 0.42 | 1.14 | [1] |
| 4-Hydroxybenzoic Acid | HPLC | 0.5033-50.33 µg/mL | >0.99 | 98.7-101.2 | <2.0 | Not Specified | Not Specified | [1] |
| 2,4,6-Trifluorobenzoic acid | RP-HPLC | Not Specified | >0.99 | 80-120 | 1.8 | Not Specified | Not Specified | [1] |
| Chlorophenols (various) | HPLC-UV | 0.02 - 0.9 mg/L | ≥0.9928 | Satisfactory | <12.0% | 0.006 - 0.05 | Not Specified | [2][3] |
Table 2: Comparative Performance of GC-MS Methods for Related Compounds
| Analyte(s) | Method | Linearity (r²) | Accuracy (% Recovery) | LOD | LOQ | Reference |
| Genotoxic Impurities (including nitrobenzoates) | GC-MS | >0.990 | 84.2–107.6% | Not Specified | Not Specified | [4] |
| Alkyl Halide Impurities | GC-MS | >0.999 | Not Specified | 3 µg/g | Not Specified | [5] |
| Parabens (MP, EP, BP, PP) | GC-MS | >0.993 | Not Specified | Not Specified | Not Specified |
Experimental Protocols for Validation
To establish this compound as a reliable reference standard, a rigorous validation process in accordance with ICH guidelines is necessary.[4][5] Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
This protocol is adapted from established methods for similar compounds and would require optimization for this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v), with pH adjusted to 4.8 using 0.1 N HCl. The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the expected analytical range.
3. Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The recovery should typically be within 80-120%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a standard solution at a single concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The relative standard deviation (RSD) should be within acceptable limits (typically < 2%).
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
For volatile or semi-volatile analytes, GC-MS offers high sensitivity and specificity.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary GC column suitable for polar compounds (e.g., SPB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness).[4]
-
Carrier Gas: Helium.
-
Injector Temperature: Optimized for efficient volatilization without degradation.
-
Oven Temperature Program: A gradient program to ensure good separation of the analyte from other components. For example, start at 180°C, hold for 4 minutes, then ramp to 220°C at 20°C/min and hold for 19 minutes.[4]
-
Ionization Mode: Electron Impact (EI).
-
Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic mass fragments of this compound.
2. Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like methylene chloride.
-
For sample analysis, a liquid-liquid extraction may be necessary to isolate the analyte from the matrix.[4]
3. Validation Parameters:
-
The validation parameters (specificity, linearity, accuracy, precision, LOD, and LOQ) are assessed similarly to the HPLC method, with adjustments appropriate for GC-MS analysis.
Visualizing the Validation Workflow
The process of validating a new reference standard is a critical workflow in any analytical laboratory. The following diagram illustrates the key stages involved.
References
A Comparative Analysis of the Biological Efficacy of Methyl 3-chloro-4-hydroxybenzoate and Other Chlorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of Methyl 3-chloro-4-hydroxybenzoate and other chlorinated phenols. Due to a lack of publicly available, direct comparative studies with quantitative data for this compound, this document focuses on the established principles of the biological activity of chlorinated phenols and related compounds, supported by available data on similar molecules.
Introduction to Chlorinated Phenols
Chlorinated phenols are a class of organic compounds in which one or more hydrogen atoms on the phenol ring have been replaced by chlorine. These compounds have been widely studied for their diverse biological activities, including antimicrobial and antifungal properties. The degree and position of chlorination, along with other structural modifications, significantly influence their efficacy and mechanism of action.
A key factor in the biological activity of chlorinated phenols is their ability to disrupt cellular processes. Many chlorinated phenols are known to act as uncouplers of oxidative phosphorylation, a critical process for energy production in cells. This disruption of the proton gradient across the mitochondrial membrane leads to a decrease in ATP synthesis, ultimately causing cell death. The toxicity of chlorinated phenols generally increases with the degree of chlorination[1].
This compound: An Overview
This compound is a chlorinated derivative of methylparaben, a well-known antimicrobial preservative. While specific data on its biological efficacy is limited in publicly accessible literature, its structural similarity to other parabens and chlorinated phenols allows for certain predictions about its potential activity. The presence of the chlorine atom is expected to enhance its lipophilicity, which may facilitate its passage across microbial cell membranes.
Comparative Biological Efficacy: A Structure-Activity Relationship Perspective
In the absence of direct comparative data for this compound, we can infer its potential efficacy by examining the structure-activity relationships (SAR) of related compounds.
Key Principles of Chlorinated Phenol Efficacy:
-
Degree of Chlorination: Generally, an increase in the number of chlorine atoms on the phenolic ring leads to increased antimicrobial activity.
-
Position of Chlorine Atoms: The specific placement of chlorine atoms influences the compound's electronic and steric properties, which in turn affects its interaction with biological targets.
-
Lipophilicity: Increased lipophilicity, often conferred by chlorination, can enhance the ability of a compound to penetrate the lipid-rich cell membranes of microorganisms.
-
Acidity (pKa): The acidity of the phenolic hydroxyl group is crucial for activity, as it influences the compound's ability to exist in both ionized and non-ionized forms, affecting membrane permeability and interaction with intracellular targets.
Quantitative Data on Related Compounds
| Compound | Organism | MIC (mM) |
| Methylparaben | Escherichia coli | 1.2 - 20 |
| Ethylparaben | Pseudomonas aeruginosa | 1.2 - 20 |
| Propylparaben | Staphylococcus aureus | 1.2 - 20 |
| Butylparaben | Candida albicans | 1.2 - 20 |
| Methylparaben | Aspergillus brasiliensis | 1.2 - 20 |
Data sourced from a study on the combined antimicrobial activity of parabens. The MIC values are presented as a range as the study investigated various combinations.[2]
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of phenolic compounds, which would be applicable for evaluating this compound and other chlorinated phenols.
Microdilution Broth Susceptibility Assay
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
- Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
- Microbial inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
- Sterile 96-well microtiter plates.
2. Assay Procedure:
- A serial two-fold dilution of the test compound is prepared in the microtiter plate using the appropriate growth medium. The final volume in each well is typically 100 µL.
- An equal volume (100 µL) of the microbial inoculum is added to each well, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.
- Positive (medium with inoculum, no compound) and negative (medium only) controls are included on each plate.
- The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
3. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Potential Mechanisms of Action and Signaling Pathways
The primary mechanism of action for many chlorinated phenols is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation.
Experimental Workflow for Investigating Mechanism of Action:
Caption: A general workflow for investigating the antimicrobial mechanism of action of a compound.
Signaling Pathway Disruption by Chlorinated Phenols:
The uncoupling of oxidative phosphorylation by chlorinated phenols can trigger a cascade of downstream events, although specific signaling pathways directly targeted by this compound have not been elucidated.
References
Comparative Analysis of Methyl 3-chloro-4-hydroxybenzoate Derivatives: A Guide for Drug Discovery
An objective comparison of the potential biological performance of Methyl 3-chloro-4-hydroxybenzoate derivatives, supported by experimental data from structurally related compounds and detailed experimental protocols.
This guide offers a comparative analysis for researchers, scientists, and drug development professionals on the potential biological activities of derivatives of this compound. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, this document synthesizes data from structurally analogous compounds to provide insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Data Presentation: Performance of Structurally Related Benzoate Derivatives
To infer the potential activities of this compound derivatives, this section summarizes the biological data of analogous substituted benzoate and salicylate compounds. The following tables highlight the impact of various substitutions on the benzene ring on their cytotoxic and antimicrobial efficacy.
Table 1: Cytotoxic Activity of Benzoate and Salicylate Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazole-based Methyl Salicylate Derivative | T47D (Breast Cancer) | 2.54 ± 0.08 | - | - |
| A549 (Lung Carcinoma) | 3.61 ± 0.11 | - | - | |
| 4-amino-3-chloro benzoate ester derivative (N5a) | A549 (Lung Cancer) | Not specified | Erlotinib | Not specified |
| HepG2 (Liver Cancer) | Not specified | |||
| HCT-116 (Colon Cancer) | Not specified | |||
| 7-hydroxy-4-methyl-3-substituted benzopyran-2-one (3c) | MCF-7 (Breast Cancer) | 2.80 ± 0.12 | Doxorubicin | 0.92 ± 0.05 |
| 7-hydroxy-4-methyl-3-substituted benzopyran-2-one (8) | MCF-7 (Breast Cancer) | 3.10 ± 0.13 | Doxorubicin | 0.92 ± 0.05 |
Data synthesized from studies on structurally related compounds to infer potential activity.[1][2][3]
Table 2: Antimicrobial Activity of Hydroxybenzoate Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4-(benzyl)oxy-6-(heptyl)-2-hydroxybenzoate | Staphylococcus aureus | 3.9 | Ampicillin | Not specified |
| Polymer of 4-(benzyl)oxy-6-(methyl)-2-hydroxybenzoate | Staphylococcus aureus | 31.3 | - | - |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4) | Staphylococcus aureus ATCC 6538 | 125 | - | - |
| Bacillus subtilis ATCC 6683 | 125 | - | - |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. Data is from studies on related hydroxybenzoate derivatives.[4][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel this compound derivatives.
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration at which a compound inhibits 50% of cell viability (IC50) in a cancer cell line.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the standardized bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. If using resazurin, a color change from blue to pink indicates bacterial growth.
Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of this compound derivatives.
References
- 1. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of some novel 7-hydroxy-4-methyl-3-substituted benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking Methyl 3-chloro-4-hydroxybenzoate Against Known Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the potential enzyme inhibitory activity of Methyl 3-chloro-4-hydroxybenzoate against established tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary target in the development of agents for hyperpigmentation disorders and skin lightening. While direct experimental data for the tyrosinase inhibitory activity of this compound is not extensively available in the public domain, its structural features as a halogenated phenolic compound suggest its potential as a tyrosinase inhibitor. This document presents a comparative analysis against well-characterized inhibitors, supported by detailed experimental protocols to guide researchers in evaluating its efficacy.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of a compound against tyrosinase is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for established tyrosinase inhibitors, providing a benchmark for the evaluation of this compound.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Notes |
| This compound | Tyrosinase | Data not available | To be determined | Potential for inhibition based on its halogenated phenolic structure. |
| Kojic Acid | Tyrosinase | 121 ± 5 µM (diphenolase activity)[1] | Competitive | A well-established tyrosinase inhibitor used as a positive control in many studies.[1][2][3] |
| β-Arbutin | Tyrosinase | 1687 ± 181 µM (monophenolase activity)[1] | Competitive | A hydroquinone glycoside found in the bearberry plant. |
| α-Arbutin | Tyrosinase | 6499 ± 137 µM (monophenolase activity)[1] | Competitive | An isomer of arbutin, also used as a skin-lightening agent. |
Note: The IC50 values can vary depending on the source of the tyrosinase (e.g., mushroom, human) and the experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate the comparative evaluation of this compound, a detailed methodology for a standard in vitro tyrosinase inhibition assay is provided below.
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol outlines a common method to determine the inhibitory effect of a test compound on the activity of tyrosinase by monitoring the formation of dopachrome from the oxidation of L-DOPA.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound (test compound)
-
Kojic Acid (positive control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer.
-
Prepare a stock solution of L-DOPA in potassium phosphate buffer. This solution should be prepared fresh before each experiment.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Kojic Acid in distilled water or buffer.
-
-
Assay in 96-Well Plate:
-
In each well of the 96-well plate, add the following:
-
Blank: 180 µL of potassium phosphate buffer.
-
Control (100% enzyme activity): 160 µL of potassium phosphate buffer + 20 µL of tyrosinase solution.
-
Test Compound: (160 - x) µL of potassium phosphate buffer + x µL of this compound solution (at various concentrations) + 20 µL of tyrosinase solution.
-
Positive Control: (160 - x) µL of potassium phosphate buffer + x µL of Kojic Acid solution (at various concentrations) + 20 µL of tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 20 µL of the L-DOPA solution to all wells except the blank.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (velocity) for each concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflow relevant to this comparative guide.
Caption: The role of tyrosinase in the melanogenesis pathway and the point of inhibition.
Caption: A typical workflow for an in vitro tyrosinase inhibition assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Methyl 3-chloro-4-hydroxybenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 3-chloro-4-hydroxybenzoate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, addressing both immediate safety protocols and logistical planning.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1] In case of accidental contact, rinse the affected area immediately and thoroughly with water.[1]
Primary Disposal Method: Professional Waste Management
The universally recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal company.[1] This ensures compliance with all regional, national, and local regulations.
Step-by-Step Professional Disposal Procedure:
-
Segregation and Storage: Do not mix this compound with other waste streams. Store it in a clearly labeled, sealed, and appropriate container. This container should be kept in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Labeling: The waste container must be affixed with a hazardous waste label that clearly identifies the contents as "this compound".
-
Contacting a Licensed Waste Disposal Service: Engage a certified hazardous waste management company to arrange for the collection and disposal of the chemical.
-
Documentation: Maintain a record of the disposal, including the name of the waste disposal company, the date of collection, and the quantity of the disposed chemical.
Spill Management
In the event of a spill, it is important to avoid environmental release.[3] Spills should be contained and collected using non-combustible absorbent materials like sand or earth. The collected material should then be placed in a suitable container for disposal by a professional waste management service.
Advanced Degradation Methods (For Specialized Applications)
While not recommended for routine in-lab disposal, advanced methods for the degradation of chlorophenolic compounds and paraben derivatives exist. These are typically employed in specialized waste treatment facilities or in environmental remediation research. These processes require specific equipment and expertise to ensure complete and safe degradation.
| Degradation Method | Description | Typical Efficiency | Reference |
| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive hydroxyl radicals to break down the compound into less harmful substances. Examples include Fenton's reagent (H₂O₂ + Fe²⁺) and photocatalysis. | Can achieve high degradation rates, often over 90%, depending on the specific conditions and compound. | [1] |
| Bioremediation | Employs microorganisms that can use the compound as a source of carbon, breaking it down into simpler, non-toxic molecules. | Efficiency is variable and depends on the microbial strain and environmental conditions. | [4] |
| Photoelectrochemical (PEC) Degradation | A form of AOP that uses a photoanode and light to generate hydroxyl radicals for degradation. | Studies on methylparaben have shown degradation in less than 4 hours. | [3] |
It is crucial to note that the byproducts of these degradation processes must be assessed for their own toxicity before final disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 3-chloro-4-hydroxybenzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 3-chloro-4-hydroxybenzoate (CAS No. 3964-57-6), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Classification:
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure), Category 3 | May cause respiratory irritation.[1] |
| Acute Toxicity, Oral (Harmful) | Harmful if swallowed.[2] |
Personal Protective Equipment (PPE):
The use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves. For incidental contact, double-gloving with nitrile gloves is recommended. For prolonged handling or in case of a spill, heavy-duty neoprene or butyl rubber gloves should be used. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[3][4]
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][4]
-
Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required at all times in the laboratory.[4]
-
Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][4]
Operational Plan:
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Pre-Handling Checklist:
-
Verify that the chemical fume hood is functioning correctly and has a current certification.[4]
-
Ensure all necessary PPE is available and in good condition.[3]
-
Confirm the location of the nearest eyewash station and safety shower.[3]
-
Assemble all necessary equipment, including spill cleanup materials and waste containers, before handling the chemical.[4]
-
Ensure all containers of this compound and its subsequent solutions are clearly and accurately labeled.[4]
Handling Procedures:
-
Weighing: Conduct all weighing of solid this compound within a chemical fume hood.[4] Use a disposable weighing boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[4]
-
General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[4] Keep the container tightly closed when not in use.[1]
Post-Handling:
-
Thoroughly decontaminate the work area.
-
Dispose of all contaminated materials, including disposable PPE, in the designated hazardous waste container.[3]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work.[1][3]
Disposal Plan:
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container for chlorinated organic compounds.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsing solvents, in a separate, compatible, and clearly labeled hazardous waste container for chlorinated organic compounds.[3]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[3]
-
-
Disposal Procedure: All waste containers must be kept securely closed except when adding waste. Follow your institution's specific procedures for hazardous waste pickup and disposal.[3] All waste must be disposed of at an approved waste disposal plant.[1]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
